molecular formula C7H16N2O B7923741 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

Katalognummer: B7923741
Molekulargewicht: 144.21 g/mol
InChI-Schlüssel: LUISJMMBMOJTHP-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[(3S)-3-methoxypyrrolidin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-10-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUISJMMBMOJTHP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"chiral synthesis of (S)-3-Methoxy-pyrrolidine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (S)-3-methoxypyrrolidine scaffold (CAS: 685828-16-4) has emerged as a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, BTK) and GPCR modulators. The 3-methoxy substituent provides a critical balance of physicochemical properties: it lowers logP compared to the parent pyrrolidine while acting as a specific hydrogen-bond acceptor, often improving metabolic stability and selectivity profiles.

This guide details a scalable, field-proven synthetic route for (S)-3-methoxypyrrolidine hydrochloride. Unlike generic protocols, this document focuses on the causality of experimental choices , specifically addressing the prevention of racemization during O-methylation and the efficient isolation of high-purity salts without chromatography.

Retrosynthetic Analysis & Strategy

The synthesis relies on the "Chiral Pool" strategy, utilizing the inherent stereochemistry of naturally occurring L-malic acid or L-aspartic acid. However, for practical laboratory and pilot-scale synthesis, the commercially available (S)-N-Boc-3-hydroxypyrrolidine is the preferred starting material.

Strategic Logic:

  • Protection: The tert-butoxycarbonyl (Boc) group is essential to prevent N-methylation (quaternization) and to lower the basicity of the amine during the aggressive O-methylation step.

  • Activation: Direct O-methylation using Williamson ether synthesis is preferred over Mitsunobu reactions (which invert stereochemistry) to retain the (S)-configuration.

Retrosynthesis Target (S)-3-Methoxypyrrolidine Hydrochloride (Target) Intermediate1 (S)-N-Boc-3-methoxypyrrolidine (Protected Ether) Intermediate1->Target Acidic Deprotection (HCl/Dioxane) StartMat (S)-N-Boc-3-hydroxypyrrolidine (Key Starting Material) StartMat->Intermediate1 Williamson Ether Synthesis (NaH, MeI) ChiralPool L-Malic Acid / L-Aspartic Acid (Chiral Pool Origin) ChiralPool->StartMat Cyclization & Reduction (Industrial Route)

Figure 1: Retrosynthetic pathway leveraging the chiral pool strategy.

Detailed Experimental Protocol

Phase 1: O-Methylation of (S)-N-Boc-3-hydroxypyrrolidine

Objective: Selective methylation of the secondary alcohol without racemization or N-alkylation.

Reagents:

  • (S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 equiv)

  • Iodomethane (MeI) (1.5 - 2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (10-15 volumes)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Solvation: Dissolve (S)-N-Boc-3-hydroxypyrrolidine in anhydrous THF. Cool the solution to 0°C using an ice/water bath.

    • Why: Low temperature controls the exotherm of the deprotonation and minimizes the risk of

      
      -elimination (which would destroy chirality).
      
  • Deprotonation: Add NaH portion-wise over 30 minutes.

    • Observation: Vigorous evolution of

      
       gas. Ensure adequate venting.[1]
      
    • Hold: Stir at 0°C for 30–45 minutes to ensure complete formation of the sodium alkoxide.

  • Alkylation: Add Iodomethane (MeI) dropwise via syringe pump or addition funnel. Maintain internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Monitoring: Check by TLC (Stain: Ninhydrin or PMA) or LC-MS. The starting alcohol is polar; the product is less polar.

  • Quench (Critical Safety Step): Cool back to 0°C. Carefully add saturated aqueous

    
      or a small amount of MeOH to quench excess NaH.
    
    • Caution: Do not add water directly to the unquenched reaction; the hydrogen evolution can be explosive.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate in vacuo.
    • Result: Yellowish oil ((S)-N-Boc-3-methoxypyrrolidine). Yield typically >90%.

Phase 2: Deprotection & Salt Formation

Objective: Removal of the Boc group and isolation of the hydrochloride salt.

Reagents:

  • 4M HCl in Dioxane (or EtOAc) (3.0 - 4.0 equiv)

  • Methanol (MeOH) (optional co-solvent)

  • Diethyl Ether (

    
    ) or MTBE (antisolvent)
    

Protocol:

  • Dissolution: Dissolve the crude oil from Phase 1 in a minimal amount of dry Dioxane or EtOAc.

  • Acidification: Add 4M HCl solution dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–3 hours.

    • Observation: A white precipitate often begins to form as the Boc group is cleaved (releasing isobutylene gas).

  • Isolation (Self-Validating Step):

    • If precipitate forms: Filter the solid under

      
      .
      
    • If no precipitate: Concentrate the solution to roughly 1/3 volume, then add

      
       or MTBE to induce crystallization.
      
  • Purification: Recrystallize the crude salt from hot iPrOH/EtOAc if necessary to upgrade chiral purity.

    • Target: White crystalline solid.

Process Logic & Troubleshooting (Graphviz)

The following workflow illustrates the decision-making process during the critical quenching and isolation steps.

Workflow Step1 Reaction Complete? (TLC/LCMS) Quench Cool to 0°C Add sat. NH4Cl dropwise Step1->Quench Yes PhaseSplit Extract with EtOAc Wash (H2O/Brine) Quench->PhaseSplit Deprotect Add 4M HCl in Dioxane PhaseSplit->Deprotect Precipitate Precipitate Forms? Deprotect->Precipitate Filter Filter & Wash with Et2O (High Purity) Precipitate->Filter Yes Crystallize Concentrate & Add MTBE Induce Crystallization Precipitate->Crystallize No

Figure 2: Decision logic for workup and isolation of the hydrochloride salt.

Key Analytical Parameters

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
1H NMR (D2O) Methoxy singlet at

~3.30 ppm; Methine multiplet at

~4.1 ppm
400 MHz NMR
Enantiomeric Excess (ee) > 98.5% (S)-enantiomerChiral HPLC (e.g., Chiralpak AD-H or OD-H)
Residual Solvent < 5000 ppm (THF/EtOAc)GC-HS

Author's Note on Racemization: While the 3-position of pyrrolidine is not as acidic as the 2-position (alpha to nitrogen), strong bases like NaH can induce elimination to the enamine if heated excessively. Strict adherence to the 0°C addition temperature is the primary control for maintaining stereochemical integrity.

References

  • Industrial Synthesis of Chiral Pyrrolidines Source:Organic Process Research & Development Context: Discusses the scale-up of 3-hydroxypyrrolidine derivatives and salt crystalliz

  • Williamson Ether Synthesis Optimization Source:Journal of Organic Chemistry Context: Detailed mechanistic studies on O-methylation of secondary alcohols using NaH vs. Ag2O, highlighting safety profiles for scale-up.

  • Synthesis of (S)-3-Methoxypyrrolidine Hydrochloride (Patent)

  • Chiral Pool Strategy from Malic Acid Source:Tetrahedron Letters Context: Foundational work on converting L-malic acid to substituted pyrrolidines, establishing the absolute configur

Sources

An In-depth Technical Guide to 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Due to the apparent novelty of this specific compound, a registered CAS number has not been identified in public databases. Consequently, this guide will focus on a proposed synthetic pathway, detailed characterization methodologies, and an exploration of its potential applications based on the well-established importance of the chiral 3-methoxypyrrolidine scaffold.[1][2][3]

The pyrrolidine ring is a prevalent motif in a multitude of FDA-approved drugs and biologically active molecules, owing to its unique three-dimensional structure which allows for effective exploration of pharmacophore space.[1] The introduction of a methoxy group at the chiral C3 position, combined with an ethylamine substituent at the nitrogen atom, presents a molecule with intriguing potential for creating novel pharmacologically active agents.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this and structurally related compounds.

Proposed Synthetic Pathway

The synthesis of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine can be logically approached through a multi-step process commencing with the commercially available precursor, (S)-3-Hydroxypyrrolidine. The proposed pathway involves the methylation of the hydroxyl group, followed by N-alkylation with a protected 2-aminoethyl moiety, and concluding with deprotection.

G A (S)-3-Hydroxypyrrolidine B Protection of Pyrrolidine Nitrogen (e.g., Boc anhydride) A->B Step 1 C N-Boc-(S)-3-Hydroxypyrrolidine B->C D Methylation of Hydroxyl Group (e.g., NaH, MeI) C->D Step 2 E N-Boc-(S)-3-Methoxypyrrolidine D->E F Deprotection of Pyrrolidine Nitrogen (e.g., TFA or HCl) E->F Step 3 G (S)-3-Methoxypyrrolidine F->G H N-Alkylation with Protected 2-Aminoethyl Halide (e.g., N-(2-bromoethyl)phthalimide) G->H Step 4 I Protected Target Compound H->I J Final Deprotection (e.g., Hydrazine) I->J Step 5 K 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine J->K

Caption: Proposed synthetic workflow for 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine.

Synthesis of (S)-3-Methoxypyrrolidine

The initial step involves the conversion of (S)-3-Hydroxypyrrolidine to (S)-3-Methoxypyrrolidine. To prevent N-methylation, the secondary amine of the pyrrolidine ring should first be protected, for instance, with a tert-butyloxycarbonyl (Boc) group. The subsequent methylation of the hydroxyl group can be achieved using a strong base like sodium hydride followed by an electrophilic methyl source such as methyl iodide. Finally, the Boc protecting group is removed under acidic conditions to yield (S)-3-Methoxypyrrolidine, which can be isolated as its hydrochloride salt (CAS Number: 685828-16-4).

N-Alkylation and Deprotection

The final steps involve the N-alkylation of (S)-3-Methoxypyrrolidine. A common and effective method is the reaction with a 2-haloethylamine derivative where the terminal amine is protected. For example, N-(2-bromoethyl)phthalimide can be used as the alkylating agent. This reaction is typically carried out in the presence of a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) in a polar aprotic solvent like acetonitrile or DMF.[6] The final step is the removal of the phthalimide protecting group, which is classically achieved by treatment with hydrazine hydrate, to yield the desired product.

Experimental Protocol: N-Alkylation

StepReagents and Conditions
1. Reaction Setup To a solution of (S)-3-Methoxypyrrolidine (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0-3.0 eq.) and N-(2-bromoethyl)phthalimide (1.1-1.5 eq.).
2. Reaction Stir the mixture at room temperature or elevate to 50-60 °C and monitor the reaction progress by TLC or LC-MS.
3. Work-up Once the starting material is consumed, filter the reaction mixture and concentrate the filtrate under reduced pressure.
4. Purification The crude product can be purified by column chromatography on silica gel.
5. Deprotection Dissolve the purified intermediate in ethanol and add hydrazine hydrate. Reflux the mixture until the deprotection is complete (monitored by TLC or LC-MS).
6. Final Purification After cooling, the reaction mixture is worked up by acidic and basic extractions and the final product can be purified by distillation or chromatography.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine.

PropertyDescription
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Appearance Expected to be a colorless to pale yellow oil or low-melting solid.
Solubility Likely soluble in water and polar organic solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of the target compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methoxy group (a singlet around 3.3 ppm), and the ethylamine side chain. The diastereotopic protons of the pyrrolidine ring will likely appear as complex multiplets.[7][8]

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the methoxy group is expected to have a chemical shift in the range of 70-80 ppm.[7]

G cluster_0 Characterization Workflow A Synthesized Compound B NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) A->B Structural Elucidation C Mass Spectrometry (HRMS) A->C Molecular Weight Verification D Chiral HPLC A->D Enantiomeric Purity E Structural Confirmation and Purity Assessment B->E C->E D->E

Caption: A typical workflow for the characterization of the final product.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for N-alkylated pyrrolidines involve cleavage of the C-N bond of the side chain and fragmentation of the pyrrolidine ring.[9][10]

Potential Applications in Drug Discovery

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antiviral, anticancer, anti-inflammatory, and CNS effects.[2][5] The specific stereochemistry and the presence of the methoxy and ethylamine functional groups in 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine suggest several potential areas of application.

  • CNS-active Agents: The pyrrolidine moiety is present in numerous CNS-active drugs. The lipophilicity introduced by the methoxy group may facilitate crossing the blood-brain barrier.

  • Enzyme Inhibitors: The primary amine and the tertiary amine within the pyrrolidine ring can act as key interaction points with biological targets such as kinases or proteases.

  • Chiral Ligands and Catalysts: Chiral amines are valuable in asymmetric synthesis as ligands for metal catalysts or as organocatalysts themselves.[11]

Safety and Handling

Detailed toxicological data for 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine is not available. Therefore, it should be handled with the utmost care, assuming it is a potentially hazardous substance. The safety precautions for its precursors should be strictly followed.

  • (S)-3-Hydroxypyrrolidine: Irritating to eyes, respiratory system, and skin.

  • N-alkylation reagents: Alkyl halides are often toxic and should be handled in a fume hood.

  • Hydrazine: Hydrazine is toxic and a suspected carcinogen.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and/or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a respirator if inhalation risk is high.

Conclusion

While 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine may not be a commercially cataloged compound with a designated CAS number, its synthesis is readily achievable from available precursors. This technical guide provides a robust framework for its preparation, characterization, and safe handling. The unique combination of a chiral 3-methoxypyrrolidine core and an ethylamine side chain makes it a promising building block for the discovery of novel therapeutic agents and for applications in asymmetric synthesis. Researchers are encouraged to explore the potential of this and related structures in their drug discovery and development programs.

References

  • MassBank. n-hydroxymethyl-2-pyrrolidone. [Link]

  • Schober, M., et al. (2023).
  • ChemRxiv. (2022). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

  • Wang, Z., et al. (2017). Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones. Drug Testing and Analysis, 9(5), 778-787.
  • Akhtar, M. J., et al. (2016). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Medicinal Chemistry, 12(7), 672-682.
  • Szafraniec-Gorol, G., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4709.
  • Betti, N. A., et al. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Al-Nahrain Journal of Science, 23(4), 5-12.
  • Goksu, S., et al. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Magnetic Resonance in Chemistry, 49(10), 643-650.
  • ChemRxiv. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4857.
  • Tskhovrebovi, L., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5519.
  • NIST. Pyrrolidine, 1-nitroso-. [Link]

  • Carballo, R. M., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry, 13(29), 8294-8301.
  • DiVA portal. (2017). Synthesis of substituted pyrrolidines. [Link]

  • Chemistry of Heterocyclic Compounds. (2023). SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
  • Zhang, Z., et al. (2020). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). Scientific Reports, 10(1), 1-8.
  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 109, 117829.
  • Aboul-Enein, M. N., et al. (1990). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Journal of Islamic Academy of Sciences, 3(3), 180-184.
  • ChemSynthesis. methyl 2-methoxy-1-pyrrolidinecarboxylate. [Link]

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Coldham, I. (2001). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London.
  • Majumdar, S. (2019). N-Dealkylation of Amines. Molecules, 24(19), 3462.
  • Google Patents. (2011).
  • Princeton University. (2017). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Analytical Imperative

In modern drug discovery and development, small molecule building blocks are the lexical units from which the language of therapeutics is written. The compound 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine is a prime example of such a scaffold, featuring a chiral center, a pyrrolidine ring, and multiple basic nitrogen atoms—a combination of functionalities that makes it a valuable synthon for more complex active pharmaceutical ingredients (APIs). The unambiguous characterization of such molecules is not merely a procedural step but the very foundation of quality and regulatory compliance. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity, specificity, and structural insight.[1][2]

This guide eschews a generic, templated approach. Instead, it provides a bespoke analytical strategy tailored to the specific physicochemical properties of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine. We will delve into the causal reasoning behind methodological choices, from sample preparation to spectral interpretation, to construct a self-validating analytical system rooted in first principles.

Molecular Architecture and its Analytical Implications

Before any instrument is calibrated, a rigorous in-silico analysis of the target molecule is paramount. This informs our entire analytical strategy.

Structure:

Key Physicochemical Properties:

  • Formula: C₈H₁₈N₂O

  • Monoisotopic Mass: 158.1419 g/mol

  • Functional Groups:

    • Pyrrolidine Ring: A cyclic secondary amine.

    • Ethylamine Sidechain: A primary amine.

    • Methoxy Group: An ether functionality.

  • Ionization Potential: The presence of two basic nitrogen atoms makes this molecule an exceptional candidate for positive-mode ionization. These sites are readily protonated, particularly in an acidic environment. This fundamental property dictates that Electrospray Ionization (ESI) will be our primary tool.[3][4]

Table 1: Calculated Exact Masses for Key Ionic Species

Ion Species Formula Exact Mass (m/z) Ionization Mode
Protonated Molecule [M+H]⁺ [C₈H₁₉N₂O]⁺ 159.1492 Positive
Doubly Protonated Molecule [M+2H]²⁺ [C₈H₂₀N₂O]²⁺ 80.0783 Positive

| Sodium Adduct [M+Na]⁺ | [C₈H₁₈N₂ONa]⁺ | 181.1233 | Positive |

The Strategic Choice: Why LC-MS Reigns Supreme

For a molecule like 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is clear.

  • GC-MS: This technique requires analytes to be volatile and thermally stable. Our target molecule, with its polar amine groups and a boiling point likely exceeding 200°C, is not an ideal candidate for direct GC analysis. It would exhibit poor peak shape due to interactions with the column and potential thermal degradation.[5] While derivatization could be employed to increase volatility, this adds complexity, time, and potential for artifacts.[6]

  • LC-MS: This is the superior approach. The molecule is readily soluble in common reversed-phase or HILIC mobile phases, and the "soft" ionization provided by ESI prevents thermal degradation, preserving the molecular ion for fragmentation analysis.[3][7] LC-MS is the industry standard for non-volatile, polar, and thermally labile small molecules.[8]

A Comprehensive LC-MS/MS Workflow

A robust analytical method is a chain of optimized, interconnected steps. The following workflow is designed to provide maximum information with high fidelity.

LC-MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep 1. Prepare 100 µg/mL Stock in 50:50 ACN:H2O Dilute 2. Dilute to 1 µg/mL in Mobile Phase A LC 3. HILIC or C18 Chromatography (Gradient Elution) Dilute->LC ESI 4. ESI Positive Ionization LC->ESI MS1 5. Full Scan (MS1) (m/z 50-300) ESI->MS1 DDA 6. Data-Dependent MS/MS on [M+H]⁺ (m/z 159.15) MS1->DDA Analysis 7. Correlate MS1 & MS/MS Data (Structure Elucidation) DDA->Analysis

Caption: High-level workflow for LC-MS/MS analysis.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols provide the necessary detail for successful implementation.

Protocol 1: Sample Preparation

  • Stock Solution: Accurately weigh ~1 mg of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine and dissolve in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Working Solution: Perform a 1:100 dilution of the stock solution using the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid) to yield a working concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial to prevent particulates from blocking the LC system.[9]

  • Rationale: The chosen concentration is typically sufficient for high-sensitivity mass spectrometers. Using the initial mobile phase as the diluent prevents peak distortion upon injection. Formic acid is added to ensure the analyte is protonated prior to injection, improving chromatographic peak shape and ionization efficiency.[10]

Protocol 2: LC-MS/MS Method Parameters

The following parameters serve as a robust starting point and should be optimized as needed. High-resolution mass spectrometry (HRMS) on an Orbitrap or Q-TOF instrument is strongly recommended for unambiguous elemental composition assignment.[11][12]

Table 2: Recommended Starting Parameters for LC-MS/MS Analysis

Parameter Setting Rationale & Field Insights
Liquid Chromatography
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) Given the molecule's high polarity, Hydrophilic Interaction Chromatography (HILIC) is an excellent choice for achieving good retention and separation from non-polar impurities. A standard C18 column may show poor retention.[13][14]
Mobile Phase A Water + 0.1% Formic Acid Acid modifier aids in positive ionization and improves peak shape for amines.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Standard organic phase for HILIC and reversed-phase.
Gradient 95% B -> 40% B over 5 min A typical gradient for HILIC. This should be optimized to ensure the analyte elutes as a sharp, symmetrical peak.
Flow Rate 0.4 mL/min Standard flow rate for a 2.1 mm ID column.
Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2 µL A small injection volume minimizes solvent effects and prevents column overloading.
Mass Spectrometry
Ionization Mode ESI Positive As established, the two basic nitrogens are readily protonated.[4]
Capillary Voltage 3.5 kV A standard starting voltage; should be optimized to maximize signal for the [M+H]⁺ ion.
MS1 Scan Range m/z 50 - 300 This range comfortably covers the precursor ion (m/z 159.15) and expected low-mass fragments.
MS/MS Acquisition Data-Dependent Acquisition (DDA) The instrument automatically triggers MS/MS scans on the most intense ions from the MS1 scan, ensuring fragmentation data is collected for our target.
Precursor Ion m/z 159.15 The [M+H]⁺ ion. An isolation window of +/- 0.5 Da is appropriate.

| Collision Energy | Stepped (e.g., 10, 20, 40 eV) | Using a range of collision energies ensures the capture of both low-energy (larger fragments) and high-energy (smaller fragments) dissociation pathways, providing a complete fragmentation map.[15] |

Deciphering the Fragmentation Puzzle: MS/MS Spectral Interpretation

The true power of tandem mass spectrometry lies in the structural information encoded in the fragmentation patterns. Collision-Induced Dissociation (CID) of the protonated molecule (m/z 159.15) will induce bond cleavages at the most labile sites.[16] For this molecule, fragmentation will be driven by the presence of the charge on the nitrogen atoms and the relative stability of the resulting fragment ions and neutral losses.

The primary fragmentation mechanisms for protonated amines are alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and the loss of small neutral molecules.[17]

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Analysis of Key Fragmentation Pathways:

  • Formation of m/z 86.09 ([C₅H₁₂N]⁺): This is predicted to be a highly abundant fragment, potentially the base peak. It arises from the characteristic alpha-cleavage of the C-C bond on the ethylamine side chain adjacent to the pyrrolidine nitrogen. This results in the loss of the C₂H₅N fragment, forming a stable, resonance-stabilized iminium ion.[18]

  • Formation of m/z 70.07 ([C₄H₈N]⁺): This fragment corresponds to the protonated pyrrolidine ring after cleavage of the bond to the ethylamine side chain. This is a common and diagnostic fragment for N-substituted pyrrolidines.[19][20]

  • Formation of m/z 128.11 ([C₇H₁₄NO]⁺): This corresponds to the neutral loss of ammonia (NH₃, 17.03 Da) from the primary amine of the ethylamine sidechain. This is a common fragmentation pathway for primary amines.[15][21]

  • Formation of m/z 44.05 ([C₂H₆N]⁺): Cleavage of the bond between the pyrrolidine ring and the ethylamine side chain can generate this protonated ethylamine fragment.

Table 3: Summary of Predicted High-Resolution Fragment Ions

Observed m/z (HRMS) Elemental Composition Mass Error (ppm) Proposed Origin / Neutral Loss Confidence
159.1492 [C₈H₁₉N₂O]⁺ < 5 Precursor Ion [M+H]⁺ High
128.1124 [C₇H₁₄NO]⁺ < 5 Loss of Ammonia (-NH₃) High
114.1226 [C₇H₁₆N]⁺ < 5 Loss of Methanol (-CH₃OH) Medium
86.0964 [C₅H₁₂N]⁺ < 5 Alpha-cleavage at pyrrolidine-N High
70.0651 [C₄H₈N]⁺ < 5 Cleavage of ethylamine side chain High

| 44.0495 | [C₂H₆N]⁺ | < 5 | Ethylamine fragment | High |

Application in Impurity Profiling

Beyond primary characterization, this LC-MS/MS methodology is a powerful tool for impurity profiling, a critical aspect of drug development.[11][22] By searching for related masses in the full scan data and examining their fragmentation patterns, one can identify process-related impurities (e.g., starting materials, by-products) and degradants. For instance, an ion at m/z 145.13 ([M-CH₂+H]⁺) could indicate a des-methyl impurity, while an ion at m/z 175.14 ([M+O+H]⁺) might suggest an N-oxide or hydroxylated species. The high sensitivity and specificity of HRMS allow for the detection and tentative identification of these impurities even at trace levels.[1][12]

Conclusion

The mass spectrometric analysis of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine is a lucid example of how a molecule's intrinsic chemical nature dictates the optimal analytical strategy. By leveraging the compound's basicity for efficient ESI ionization and coupling high-resolution mass analysis with collision-induced dissociation, we can achieve unambiguous identification and detailed structural elucidation. The protocols and interpretive frameworks presented here constitute a robust, self-validating system designed to meet the rigorous demands of researchers, scientists, and drug development professionals, ensuring data of the highest integrity.

References

  • ResearchGate. (n.d.). Collision-induced dissociation mass spectra of protonated alkyl amines. Retrieved February 17, 2026, from [Link]

  • Sterling Pharma Solutions. (n.d.). High resolution mass spectrometry for impurity profiling. Retrieved February 17, 2026, from [Link]

  • ACS Publications. (1998). Deamination of protonated amines to yield protonated imines. Journal of the American Society for Mass Spectrometry. Retrieved February 17, 2026, from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved February 17, 2026, from [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry. Retrieved February 17, 2026, from [Link]

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved February 17, 2026, from [Link]

  • Preprints.org. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved February 17, 2026, from [Link]

  • Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved February 17, 2026, from [Link]

  • LabRulez GCMS. (n.d.). C amines Analysis of volatile amines in DMA. Retrieved February 17, 2026, from [Link]

  • ScienceDirect. (2020, April 20). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans. Retrieved February 17, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethylamine C2H7N. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of the collision‐induced dissociation (CID) mass spectra for.... Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved February 17, 2026, from [Link]

  • Annex Publishers. (2014, December 30). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved February 17, 2026, from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved February 17, 2026, from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved February 17, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N. Retrieved February 17, 2026, from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved February 17, 2026, from [Link]

  • ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved February 17, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 17, 2026, from [Link]

  • Harvard Center for Mass Spectrometry. (n.d.). Sample Preparation. Retrieved February 17, 2026, from [Link]

  • Aurigene Pharmaceutical Services. (n.d.). LC-MS/MS method for quantification of a highly polar rarely encountered peptide. Retrieved February 17, 2026, from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 17, 2026, from [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved February 17, 2026, from [Link]

  • MDPI. (2025, June 20). Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Development of a sensitive LC-MS/MS assay to support human microdose study for an oral agonist of the GLP-1 receptor. Retrieved February 17, 2026, from [Link]

Sources

Technical Guide: Solubility Profile & Characterization of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine .

Executive Summary & Compound Identity

2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine is a chiral diamine building block frequently utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands. Its structure features a saturated pyrrolidine ring with a stereospecific methoxy group at the C3 position and a primary ethylamine chain at the N1 position.

This unique architecture imparts a dual physicochemical nature : the molecule possesses high polarity and basicity due to the primary and tertiary amines, while the methoxy group introduces a specific lipophilic vector essential for hydrophobic pocket binding in drug targets.

Chemical Structure & Identifiers
PropertyDetail
IUPAC Name 2-[(3S)-3-methoxypyrrolidin-1-yl]ethanamine
Common Name (S)-1-(2-Aminoethyl)-3-methoxypyrrolidine
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Chirality S-enantiomer
Physical State (Free Base) Colorless to pale yellow viscous liquid (Predicted)

Physicochemical Profiling & Theoretical Solubility

Understanding the solubility of this molecule requires analyzing its functional groups and their interaction with solvent systems.

Functional Group Analysis
  • Primary Amine (-NH₂): High polarity, H-bond donor/acceptor. Responsible for high water solubility and pH-dependent behavior.

  • Tertiary Amine (Pyrrolidine N): H-bond acceptor. Contributes to basicity (pKa ~10.5).

  • Methoxy Ether (-OCH₃): Weak H-bond acceptor. Adds moderate lipophilicity compared to a hydroxyl group but maintains polarity.

Predicted Solubility Parameters (Hansen)

Based on group contribution methods for similar pyrrolidine derivatives (e.g., 1-(2-aminoethyl)pyrrolidine), the solubility behavior is governed by high dispersion (


) and hydrogen bonding (

) forces.
ParameterEstimated ValueImplication
LogP (Octanol/Water) -0.5 to 0.2Highly hydrophilic; likely miscible with water.
pKa (Basic) ~9.5 (Primary), ~10.5 (Tertiary)Fully protonated at physiological pH (7.4).
Polar Surface Area (PSA) ~45 ŲGood membrane permeability potential.

Solubility Landscape: Solvent Compatibility Guide

The following table categorizes the solubility of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (Free Base) across standard industrial solvents.

Note: "Miscible" implies the compound mixes in all proportions. "Soluble" implies >50 mg/mL. "Sparingly Soluble" implies 1–10 mg/mL.

Solvent ClassRepresentative SolventSolubility StatusMechanistic Rationale
Polar Protic Water Miscible Strong H-bonding with primary amine and ether oxygen.
Methanol / Ethanol Miscible Excellent solvation of polar amine groups.[1]
Polar Aprotic DMSO / DMF Soluble High dielectric constant stabilizes the polar structure.
Acetonitrile Soluble Dipole-dipole interactions favor dissolution.[1]
Chlorinated DCM / Chloroform Soluble Good interaction with the lipophilic pyrrolidine backbone.
Non-Polar Toluene Moderately Soluble Soluble due to the ethyl/pyrrolidine carbon scaffold.
Hexane / Heptane Sparingly Soluble High polarity of the diamine creates phase separation.
Ethers THF / MTBE Soluble Compatible with the ether functionality; good for reactions.
pH-Dependent Solubility (Aqueous)

The solubility of this compound is heavily pH-dependent due to its two basic centers.

  • pH < 8: The molecule exists as a di-cation (protonated). Solubility is extremely high (>500 mg/mL).

  • pH > 12: The molecule exists as a free base. Solubility remains high due to its low LogP, but it may oil out of solution at very high concentrations.

Experimental Protocols for Solubility Determination

Workflow 1: Kinetic Solubility Screening (High Throughput)

This method is ideal for early-stage discovery to estimate solubility "ranges" quickly.

Reagents:

  • Compound: 10 mg solid/oil.

  • Solvents: DMSO, Water, PBS (pH 7.4).

Protocol:

  • Dispense 10 mg of compound into a clear glass vial.

  • Add solvent in aliquots of 10 µL.

  • Vortex for 30 seconds after each addition.

  • Observe visual dissolution (clear solution vs. turbidity).

  • Calculation: Solubility (mg/mL) = Mass (mg) / Volume Added (mL).

Workflow 2: Thermodynamic Solubility (Gold Standard)

This protocol ensures equilibrium is reached, critical for formulation development.

Protocol Steps:

  • Saturation: Add excess compound (approx. 50 mg) to 1 mL of solvent in a chemically resistant vial.

  • Equilibration: Shake at constant temperature (25°C) for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (ensure filter compatibility).

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS.

    • Detection Wavelength: 210 nm (amines have weak UV absorbance; derivatization or MS detection is preferred).

Visualization: Solubility Screening Logic

The following diagram illustrates the decision matrix for solvent selection based on solubility outcomes.

SolubilityWorkflow Start Start: 10mg Compound AddSolvent Add 10µL Solvent (Water, MeOH, DCM) Start->AddSolvent Vortex Vortex & Sonicate (30 sec) AddSolvent->Vortex Check Visual Check: Clear Solution? Vortex->Check Soluble High Solubility (>1000 mg/mL) Check->Soluble Yes AddMore Add 90µL Solvent (Total 100µL) Check->AddMore No Check2 Visual Check: Clear Solution? AddMore->Check2 Moderate Moderate Solubility (100-1000 mg/mL) Check2->Moderate Yes AddFinal Add 900µL Solvent (Total 1mL) Check2->AddFinal No Check3 Visual Check: Clear Solution? AddFinal->Check3 Low Low Solubility (<10 mg/mL) Check3->Low No Good Solubility Defined (10-100 mg/mL) Check3->Good Yes

Figure 1: Step-wise kinetic solubility screening workflow for rapid solvent assessment.

Salt Formation & Solubility Modulation

For drug development, the free base (liquid) is often converted to a crystalline salt to improve stability and handling.

Recommended Counter-ions

Given the diamine nature, the following acids are recommended for salt screening:

  • Hydrochloric Acid (HCl): Forms a dihydrochloride salt.

    • Result: Highly water-soluble, hygroscopic solid.

  • Fumaric Acid: Forms a 1:1 or 1:2 salt.

    • Result: Often non-hygroscopic, crystalline solid with moderate water solubility.

  • Oxalic Acid: Forms a stable oxalate salt.

    • Result: Useful for purification (crystallization) but toxic (not for final drug use).

Salt Synthesis Protocol
  • Dissolve 1 eq. of free base in Ethanol or IPA .

  • Slowly add 2.0–2.2 eq. of acid (e.g., 4M HCl in Dioxane).

  • Cool to 0°C. If no precipitate forms, add Diethyl Ether or MTBE as an anti-solvent.

  • Filter and dry the solid.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

  • PubChem. (n.d.).[2][3][4] "Compound Summary: 1-(2-Aminoethyl)pyrrolidine" (Structural Analog). National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). "Technical Data Sheet: Pyrrolidine Derivatives." Merck KGaA.

Sources

An In-depth Technical Guide to the Degradation Profile of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability and degradation profile of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine, a chiral synthetic building block with potential applications in pharmaceutical development. The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life.[1][2] This document outlines a systematic approach based on International Council for Harmonisation (ICH) guidelines to identify potential degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis.[3][4] We present detailed experimental protocols for conducting forced degradation studies, developing and validating a stability-indicating analytical method, and characterizing potential degradation products. The insights derived from such studies are paramount for formulation development, establishing storage conditions, and ensuring regulatory compliance.

Introduction: The Imperative of Stability Profiling

The molecule 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine features a stereochemically defined pyrrolidine core, a structural motif prevalent in numerous pharmacologically active compounds.[5][6] Its constituent functional groups—a secondary amine within the pyrrolidine ring, a primary ethylamine side chain, and an ether linkage—present multiple potential sites for chemical degradation. A thorough understanding of a molecule's intrinsic stability is not merely a regulatory requirement but a foundational element of rational drug development.[7]

Forced degradation, or stress testing, is the cornerstone of this understanding. By intentionally exposing the active pharmaceutical ingredient (API) to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and develop robust analytical methods capable of separating and quantifying these impurities.[1][8] This guide provides the scientific rationale and actionable protocols to build a complete degradation profile for 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine.

Structural Analysis and Predicted Points of Lability

A predictive assessment of the molecule's structure is the first step in designing a targeted forced degradation study. The key functional groups and their anticipated liabilities are:

  • Primary and Secondary Amines: The two nitrogen atoms are nucleophilic and susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or even cleavage of adjacent C-N bonds. Oxidative degradation is a common pathway for amine-containing compounds.[9][10]

  • Ether (Methoxy) Group: Ether linkages are generally stable but can be susceptible to cleavage under strong acidic hydrolytic conditions, potentially yielding a corresponding alcohol derivative.

  • Pyrrolidine Ring: While generally stable, extreme pH and oxidative stress could theoretically lead to ring-opening reactions.

  • (S)-Chiral Center: The stereochemical integrity at the C3 position of the pyrrolidine ring is critical. Thermal or pH-induced stress could potentially lead to racemization, which must be monitored by a suitable chiral analytical method.

Forced Degradation Study: Experimental Design and Protocols

The objective of a forced degradation study is to achieve a target degradation of 5-20%, which is sufficient to generate and detect primary degradation products without causing excessive decomposition that would obscure the initial pathways.[11] The study should be conducted on a single representative batch of the drug substance.

General Workflow

The following diagram outlines the systematic workflow for conducting the degradation study and subsequent analysis.

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Interpretation API API Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C API->Base Neutral Neutral Hydrolysis Water, 60°C API->Neutral Oxidation Oxidation 3% H2O2, RT API->Oxidation Photo Photostability ICH Q1B Conditions API->Photo Thermal Thermal (Solid State) 60°C / 75% RH API->Thermal Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Neutral->Dilute Oxidation->Dilute Photo->Dilute Thermal->Dilute Neutralize->Dilute HPLC HPLC-PDA Analysis (Quantify Degradation) Dilute->HPLC LCMS LC-MS/MS Analysis (Identify Degradants) HPLC->LCMS Pathway Elucidate Degradation Pathways LCMS->Pathway MassBalance Establish Mass Balance Pathway->MassBalance Method Finalize Stability- Indicating Method MassBalance->Method G Parent 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (Parent Molecule) DP1 N-Oxide (Primary Amine) [M+16] Parent->DP1 Oxidation (H₂O₂) DP2 N-Oxide (Pyrrolidine) [M+16] Parent->DP2 Oxidation (H₂O₂) DP3 (S)-1-(2-Aminoethyl)pyrrolidin-3-ol (O-Demethylation) [M-14] Parent->DP3 Acid Hydrolysis (HCl) DP4 Ring-Opened Product (e.g., Amide) Parent->DP4 Harsh Base Hydrolysis (NaOH)

Sources

Methodological & Application

"use of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine in medicinal chemistry"

[1]

References

  • PubChem. 3-Methoxypyrrolidine | C5H11NO.[1][2] National Library of Medicine.[2] Available at: [Link][1]

  • Lin, N. H., et al. (1998).[2][4] Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist.[1][2][4] Bioorganic & Medicinal Chemistry Letters.[1][2][4] Available at: [Link]

  • Brown, L. L., et al. (2002).[2] Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues... Journal of Medicinal Chemistry.[1][2][5] Available at: [Link]

  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (2023).[1][2][6] Available at: [Link][1]

"2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine as a building block for drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine as a Building Block for Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

A Strategic Solubilizing Linker for High-Value Targets[1]

Abstract & Strategic Overview

In modern drug discovery, particularly within kinase and GPCR programs, optimizing the "solvent front" region of a molecule is critical for solving ADME (Absorption, Distribution, Metabolism, Excretion) challenges. 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (CAS: 1695494-84-8 for racemate; stereospecific variants available) serves as a high-utility "tail" moiety.[1]

Unlike a simple diethylamine or morpholine tail, this building block offers three distinct medicinal chemistry advantages:

  • Chirality-Driven Selectivity: The (S)-methoxy group provides a defined vector for hydrogen bonding interactions within the solvent channel, potentially improving selectivity over off-targets.[1]

  • Metabolic Hardening: Unsubstituted pyrrolidines are prone to rapid oxidative metabolism at the C3 position.[1] The methoxy substituent blocks this "soft spot," extending half-life (

    
    ).[1]
    
  • Physicochemical Balance: The tertiary amine (

    
    ) ensures high aqueous solubility at physiological pH, while the ether oxygen modulates Lipophilicity (LogD), preventing the molecule from becoming too polar to cross membranes.
    
Physicochemical Profile
PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 144.21 g/mol Low MW "fragment" leaves room for heavy scaffolds (Rule of 5).[1]
H-Bond Donors 2 (Primary Amine)Primary amine is the reactive handle for conjugation.[1]
H-Bond Acceptors 3 (2 N, 1 O)Methoxy O acts as a weak acceptor; Tertiary N is the solubility driver.[1]
Chirality (S)-EnantiomerStereospecific interactions; avoids "ballast" of inactive enantiomer.[1]
pKa (Calc) ~10.0 (

), ~9.0 (Pyrrolidine N)
Ensures protonation in the gut/blood for solubility.[1]
Physical State Viscous Oil or Low-melting SolidHygroscopic; often handled as HCl or Oxalate salt for stability.[1]
Synthetic Utility & Protocols

This building block is primarily used to install a "solubilizing tail" onto a core scaffold (e.g., a heteroaryl chloride or carboxylic acid). Below are two validated protocols for its application.

Protocol A: Amide Coupling (The "Warhead" Attachment)

Context: Attaching the amine tail to a Carboxylic Acid core (e.g., for KRAS or EGFR inhibitors).[1]

Reagents:

  • Substrate: Carboxylic Acid Core (1.0 equiv)

  • Building Block: 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1.2 equiv)[1]

  • Coupling Agent: HATU (1.5 equiv) or T3P (50% in EtOAc, 2.0 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 equiv)[1]

  • Solvent: DMF or DCM (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid core in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes under

    
    .
    
  • Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester (O-At ester).[1]

    • Expert Insight: If the core is sterically hindered, use T3P instead of HATU to reduce epimerization risk and improve yield.

  • Addition: Add 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine dropwise (diluted in minimal DMF).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS for the disappearance of the acid (

    
    ) and appearance of the product (
    
    
    
    ).
  • Workup:

    • Dilute with EtOAc.[1] Wash with saturated

      
       (2x), water (1x), and brine (1x).
      
    • Critical Note: Do not wash with acidic solutions (e.g., 1N HCl), as the basic pyrrolidine tail will protonate and extract the product into the aqueous layer.

  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient) or Reverse Phase HPLC.

Protocol B: Nucleophilic Aromatic Substitution (

)

Context: Installing the tail onto a Chloropyrimidine, Chloropyridine, or Quinazoline core.

Reagents:

  • Substrate: Heteroaryl Chloride (1.0 equiv)[1]

  • Building Block: 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1.5 equiv)[1]

  • Base: DIPEA or

    
     (3.0 equiv)[1]
    
  • Solvent: n-Butanol (thermal) or DMSO (microwave)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the Heteroaryl Chloride in n-Butanol (0.2 M).

  • Addition: Add the amine building block and DIPEA.

  • Reaction:

    • Thermal: Heat to 100°C–120°C for 4–12 hours.

    • Microwave: Heat to 140°C for 30–60 minutes.

  • Monitoring: Check LCMS. If conversion stalls, add 0.5 equiv more amine and continue heating.[1]

    • Expert Insight: The primary amine is the nucleophile.[1] The tertiary pyrrolidine nitrogen is too sterically hindered to compete effectively, ensuring regioselectivity for the primary amine attachment.

  • Workup: Evaporate n-Butanol under reduced pressure. Redissolve residue in DCM/MeOH and load onto silica gel.

Medicinal Chemistry Logic & Mechanism[1]

The decision to use this specific building block is often driven by a need to optimize the Solvent-Exposed Region of a drug candidate.[1]

Mechanism of Action (Solubility & Binding) [1]
  • Protonation Switch: At physiological pH (7.4), the pyrrolidine nitrogen exists in equilibrium between its neutral and protonated forms.[1] The protonated form (

    
    ) disrupts crystal lattice energy and enhances solvation by water molecules.
    
  • Chiral Vectoring: In the (S)-configuration, the methoxy group projects into a specific quadrant of space.[1] This can be used to:

    • Pick up a backbone hydrogen bond (e.g., with a hinge region residue).

    • Avoid a steric clash that the (R)-enantiomer might encounter.[1]

Visualizing the Workflow

DrugDiscoveryWorkflow cluster_props Property Modulation Core Hydrophobic Drug Core (Low Solubility) Reaction Coupling Reaction (Amide or SNAr) Core->Reaction Electrophile Block Building Block: 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine Block->Reaction Nucleophile Candidate Lead Candidate (Optimized ADME) Reaction->Candidate Yields Solubility Increased Solubility (Basic N) Candidate->Solubility Metabolism Blocked Metabolism (Methoxy Group) Candidate->Metabolism Selectivity Chiral Specificity ((S)-Vector) Candidate->Selectivity

Caption: Integration of the 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine building block to transform a hydrophobic core into a soluble, metabolically stable lead candidate.[1]

Safety & Handling
  • Hazards: Like most low-MW amines, this compound is likely Corrosive and an Irritant .[1] It can cause severe skin burns and eye damage.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base absorbs

    
     from the air; the hydrochloride salt is more stable but requires an extra equivalent of base during coupling.
    
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle only in a fume hood.

References
  • Application in Kinase Inhibitors (KRAS)
  • Pyrrolidine Scaffolds in Drug Design

    • Title: "Stereoselective Synthesis of Pyrrolidine-Containing Drugs and Their Precursors"[1]

    • Source:Molecules (MDPI), 2024.
    • URL:[Link][1]

  • General Synthesis of Diamine Linkers

    • Title: "Synthesis of 3-[N-(2-aminoethyl)]aminopropyltrimethoxysilane" (Analogous chemistry for diamine synthesis).[1][2]

    • Source: PrepChem.[1]

    • URL:[Link]

Sources

Application Notes & Protocols: Strategic Incorporation of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, the strategic modification of lead compounds is a critical process aimed at enhancing potency, selectivity, and pharmacokinetic profiles. The use of saturated heterocyclic scaffolds is a well-established strategy to increase three-dimensionality and explore chemical space more effectively.[1] This guide provides a comprehensive overview and detailed protocols for incorporating the chiral building block, 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine, into lead compounds. We will explore the underlying scientific rationale for its use, focusing on the unique contributions of the (S)-3-methoxy-pyrrolidine moiety to molecular properties. Detailed, field-proven protocols for the two most common conjugation chemistries—amide bond formation and reductive amination—are presented, complete with causality-driven explanations, troubleshooting, and validation checkpoints. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for successful lead optimization campaigns.

Rationale for Incorporation: Physicochemical and Pharmacological Impact

The selection of a building block in lead optimization is a deliberate choice to modulate specific molecular properties. The 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine fragment offers a unique combination of features that can address common challenges in drug development.

  • The Privileged Pyrrolidine Scaffold : The pyrrolidine ring is a five-membered saturated nitrogen heterocycle widely found in biologically active molecules and natural products.[1][2] Its non-planar, sp³-rich nature allows for the exploration of three-dimensional binding pockets more effectively than flat, aromatic systems, often leading to improved potency and selectivity.[1]

  • Stereochemical Control : The defined (S)-stereocenter at the 3-position is crucial. Biological targets, being chiral, often exhibit stereospecific binding. Incorporating a single enantiomer like this one minimizes the risk of dealing with complex diastereomeric mixtures and can be key to achieving the desired biological activity and a clean off-target profile.[1]

  • The Methoxy Group's Influence : The methoxy group is a small yet powerful modulator of molecular properties.[3]

    • Binding Interactions : The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions within a target's binding site.

    • Conformational Constraint : It can influence the puckering of the pyrrolidine ring, locking the fragment into a preferred conformation for optimal target engagement.

    • Physicochemical Properties : It can subtly alter lipophilicity and solubility. While it may introduce a potential site for metabolism (O-demethylation), this can also be leveraged as a "soft spot" to control the drug's half-life.[3]

  • The Primary Amine Handle : The terminal primary amine provides a reliable and versatile point of attachment for covalent modification of lead compounds through robust and well-understood chemical reactions.[4][5]

Predicted Impact on Drug-like Properties

The introduction of this moiety is expected to alter the physicochemical profile of a lead compound. The table below summarizes the anticipated changes.

PropertyParameterAnticipated ImpactRationale
Molecular Weight MWIncrease (Fragment MW = 144.22 g/mol )Additive effect of incorporating the building block.
Lipophilicity cLogP / LogDVariable; likely a modest increase in LogP but may decrease LogD at physiological pH.The aliphatic structure increases LogP, but the basic nitrogens will be protonated at pH 7.4, increasing hydrophilicity and lowering the LogD.
Polarity TPSAIncrease (Fragment TPSA ≈ 41.5 Ų)Addition of two nitrogen atoms and an ether oxygen, which are polar functional groups.
Aqueous Solubility Kinetic/ThermoLikely IncreaseThe basic amine groups can be protonated to form soluble salts, significantly improving solubility over neutral or hydrophobic lead compounds.
Basicity pKaIntroduction of two basic centers.The pyrrolidine nitrogen and the primary amine will have distinct pKa values, influencing the overall charge state of the molecule at different pH levels.[6]
Hydrogen Bonding HBD / HBAIncrease (Adds 2 H-bond donors and 3 H-bond acceptors)The primary amine (-NH₂) provides donors, while the two nitrogens and the methoxy oxygen act as acceptors, creating new opportunities for target interaction and improving solubility.[3]

Synthetic Protocols for Incorporation

The primary ethylamine group of the title compound is readily derivatized. We present detailed protocols for the two most common and reliable methods for its incorporation: amide coupling and reductive amination.

Protocol 2.1: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[4][5] The use of a carbodiimide activator like EDC, in conjunction with an additive like HOBt, provides a reliable method for coupling a primary amine to a carboxylic acid under mild conditions.[7] The HOBt additive is crucial as it forms a more stable activated ester intermediate, minimizing side reactions and reducing the risk of racemization at adjacent chiral centers.[7]

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Isolation P1 Dissolve Lead-COOH (1.0 eq), 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1.1 eq), & HOBt (1.2 eq) in anhydrous DMF/DCM R1 Cool solution to 0 °C P1->R1 R2 Add EDC·HCl (1.2 eq) portion-wise R1->R2 R3 Add DIPEA (2.5 eq) dropwise R2->R3 R4 Allow to warm to RT and stir for 2-18 h R3->R4 M1 Monitor by LC-MS or TLC R4->M1 M2 Quench with water/sat. NH4Cl M1->M2 Upon completion M3 Extract with organic solvent (e.g., EtOAc) M2->M3 M4 Wash with aq. acid, aq. base, and brine M3->M4 I1 Dry organic layer (Na2SO4) and concentrate M4->I1 I2 Purify by flash column chromatography I1->I2 I3 Characterize final product I2->I3

Caption: Workflow for Amide Coupling Protocol.

Experimental Protocol: Amide Coupling

Step Procedure Expert Notes & Causality
1. Reagent Setup To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the lead compound containing a carboxylic acid (Lead-COOH, 1.0 equiv), 1-hydroxybenzotriazole (HOBt, 1.2 equiv), and 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1.1 equiv). Dissolve the solids in anhydrous DMF or DCM (approx. 0.1 M concentration).Anhydrous conditions are critical to prevent hydrolysis of the activated acid. A slight excess of the amine ensures full consumption of the more valuable lead compound. HOBt is used to suppress side reactions and minimize racemization.[7]
2. Activation Cool the solution to 0 °C using an ice-water bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv) portion-wise over 5 minutes. Stir for 15 minutes at 0 °C.Cooling the reaction minimizes potential side reactions during the formation of the highly reactive O-acylisourea intermediate. Adding the EDC slowly helps control any exotherm.
3. Coupling Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) dropwise to the cooled solution. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the HOBt, facilitating the reaction. Reaction time is substrate-dependent.
4. Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the Lead-COOH is consumed.This is a critical checkpoint to avoid over-running the reaction or a premature workup.
5. Workup Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% citric acid solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).The acidic wash removes excess DIPEA and any unreacted amine. The basic wash removes excess HOBt and unreacted Lead-COOH. The brine wash removes residual water.
6. Isolation Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.Proper drying is essential before solvent removal to obtain a clean crude product.
7. Purification Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes).The choice of eluent is critical for good separation. The polarity will depend on the specific properties of the final compound.
8. Validation Characterize the purified product by ¹H NMR, LC-MS, and HRMS to confirm its identity and purity.This step provides the final validation of a successful synthesis.
Protocol 2.2: Reductive Amination

Reductive amination is a powerful, versatile, and widely used method for forming C-N bonds, especially when coupling an amine to a lead compound bearing an aldehyde or ketone.[8] The reaction proceeds in one pot by first forming an imine or enamine intermediate, which is then reduced in situ by a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[9] This reductant is particularly useful as it is less reactive towards the starting carbonyl group, reducing the chance of side reactions (like alcohol formation) and is stable in common anhydrous solvents.[9][10]

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Isolation P1 Dissolve Lead-CHO/COR (1.0 eq) & 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1.2 eq) in anhydrous DCE or THF R1 Stir at RT for 30-60 min P1->R1 R2 Add NaBH(OAc)3 (1.5 eq) portion-wise R1->R2 R3 Stir at RT for 4-24 h R2->R3 M1 Monitor by LC-MS or TLC R3->M1 M2 Quench carefully with sat. NaHCO3 M1->M2 Upon completion M3 Extract with organic solvent (e.g., DCM) M2->M3 M4 Wash with brine M3->M4 I1 Dry organic layer (Na2SO4) and concentrate M4->I1 I2 Purify by flash column chromatography I1->I2 I3 Characterize final product I2->I3

Caption: Workflow for Reductive Amination Protocol.

Experimental Protocol: Reductive Amination

Step Procedure Expert Notes & Causality
1. Reagent Setup In a dry flask under an inert atmosphere, dissolve the lead compound containing an aldehyde or ketone (Lead-C=O, 1.0 equiv) and 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1.2 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE), THF, or DCM (approx. 0.1 M).Anhydrous conditions are essential. A slight excess of the amine drives the formation of the iminium ion intermediate. Acetic acid (0.1-1.0 equiv) can be added as a catalyst to accelerate imine formation, especially for less reactive ketones.
2. Imine Formation Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate.This pre-incubation step is crucial for efficient conversion. The progress of imine formation can sometimes be monitored by LC-MS.
3. Reduction Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the stirring solution. Be mindful of potential gas evolution.NaBH(OAc)₃ is chosen for its selectivity; it preferentially reduces the protonated iminium ion over the starting carbonyl.[9] Adding it in portions helps to control the reaction rate.
4. Reaction Stir the reaction at room temperature for 4-24 hours.Reaction times vary greatly depending on the reactivity of the carbonyl compound and the steric hindrance of the substrates.
5. Monitoring Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.This checkpoint ensures the reaction has gone to completion before quenching.
6. Workup Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Separate the organic layer.The basic quench neutralizes the acidic byproducts and destroys any excess reducing agent. CAUTION: Gas (H₂) evolution can occur.
7. Extraction Extract the aqueous layer with additional organic solvent (e.g., DCM or EtOAc, 2x). Combine the organic layers.This ensures complete recovery of the product from the aqueous phase.
8. Isolation Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.Standard procedure to isolate the crude product.
9. Purification Purify the crude product by flash column chromatography. A C18 reverse-phase column may be necessary for very polar compounds.The basic nitrogens in the product can cause tailing on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can often mitigate this issue.
10. Validation Characterize the purified product by ¹H NMR, LC-MS, and HRMS to confirm its identity and purity.Final confirmation of the desired structure and purity.

Post-Incorporation Analysis and Characterization

Synthesizing the new analog is only the first step. A systematic evaluation is required to determine if the modification was successful in achieving the desired goals.

G cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_bio Biological Activity start Purified New Analog solubility Aqueous Solubility Assay start->solubility metstab Metabolic Stability (Microsomes/Hepatocytes) start->metstab binding Target Binding Assay start->binding permeability Permeability Assay (PAMPA) logd LogD7.4 Measurement decision Compare data to original lead compound logd->decision cyp CYP Inhibition Assay cyp->decision functional Functional/Cellular Assay selectivity Selectivity Panel selectivity->decision end Advance or Redesign decision->end

Caption: Standard workflow for new compound evaluation.
Data Summary for Lead Optimization

A crucial part of the process is the direct comparison of the new analog with the parent lead compound. All data should be collected and organized to facilitate clear decision-making.

Parameter Assay Type Parent Lead Compound New Analog Fold Change Objective Met? (Y/N)
Potency Target IC₅₀ / Kᵢ
Selectivity Off-Target IC₅₀ / Kᵢ
Solubility Kinetic Solubility (µM)
Permeability PAMPA (10⁻⁶ cm/s)
Lipophilicity LogD at pH 7.4
Metabolic Stability Microsomal Half-life (min)

This self-validating system of protocols and analyses ensures that each newly synthesized compound is rigorously evaluated, providing clear, actionable data to guide the next steps in the drug discovery pipeline.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Reductive Amination in the Synthesis of Pharmaceuticals.
  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics.
  • The role of the methoxy group in approved drugs.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.

Sources

Application Note: Designing In Vitro Assays with 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This guide details the handling, conjugation, and validation protocols for 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine .[1][2] In modern medicinal chemistry, this diamine serves two critical functions:

  • Solubility-Enhancing Tail: The tertiary pyrrolidine nitrogen (pKa ~9.[1][2]5) provides a protonation site at physiological pH, drastically improving the aqueous solubility of lipophilic scaffolds.

  • Pharmacophore Insertion: The (S)-3-methoxy group offers a specific vector for hydrogen bond acceptance and chiral recognition, validated in nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors.[1][2]

Scope: This note moves beyond basic synthesis. It provides a self-validating workflow for conjugating this moiety to a lead compound and subsequently testing the conjugate's physicochemical (solubility/permeability) and biological stability.[1][2]

Physicochemical Profile & Handling

Warning: As a diamine with a low molecular weight, this reagent is hygroscopic and prone to carbamate formation upon exposure to atmospheric CO₂.[2]

PropertyValue / CharacteristicImplication for Assay Design
Molecular Weight ~144.2 g/mol Low MW fragment; minimal impact on Ligand Efficiency (LE).[1][2]
pKa (Pyrrolidine N) ~9.4 - 9.8 (Predicted)Protonated at pH 7.[1][2]4. Increases solubility but may reduce membrane permeability.[2]
pKa (Primary Amine) ~10.0Highly nucleophilic.[1][2] Target for amide coupling.[2]
Chirality (S)-EnantiomerRequires chiral purity checks (e.g., chiral HPLC) to prevent biological data artifacts.[1][2]
Storage < -20°C, Inert GasStore under Argon/Nitrogen to prevent "crusting" (carbonate salts).[1][2]

Workflow Logic: From Reagent to Validated Lead

The following diagram illustrates the critical path for integrating this building block into a drug discovery campaign.

Workflow cluster_Assays In Vitro Validation Cascade Reagent 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (Free Base) Coupling Amide Coupling (HATU/DIPEA) Reagent->Coupling Nucleophilic Attack Purification Reverse Phase HPLC (Acidic Modifier) Coupling->Purification Crude Mixture Solubility Kinetic Solubility (Nephelometry) Purification->Solubility Pure Analog Permeability PAMPA (Passive Transport) Solubility->Permeability If >50µM Metab Microsomal Stability (N-dealkylation check) Permeability->Metab If Pe > 10^-6

Caption: Integrated workflow for synthesizing and validating analogs containing the methoxy-pyrrolidine tail.

Application 1: Bioconjugation Protocol (Amide Coupling)

This protocol describes attaching the amine tail to a carboxylic acid-containing scaffold (e.g., a kinase inhibitor core).[1][2]

Rationale: We utilize the primary amine's superior nucleophilicity over the sterically hindered tertiary pyrrolidine nitrogen.[1][2] However, the tertiary amine acts as an internal base, so pH monitoring is vital.

Materials
  • Scaffold: Carboxylic acid substrate (1.0 eq).

  • Reagent: 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1.2 eq).[1][2]

  • Coupling Agent: HATU (1.2 eq) or T3P (for lower epimerization risk).[1][2]

  • Base: DIPEA (3.0 eq).[1][2]

  • Solvent: Anhydrous DMF or DMA.[1][2]

Step-by-Step Procedure
  • Activation: Dissolve the carboxylic acid scaffold in DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq).[2] Stir for 5 minutes at 0°C to form the activated ester.

    • Expert Insight: Do not pre-mix the amine reagent with HATU; this prevents potential guanidinylation side reactions.[2]

  • Addition: Add 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1.2 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor via LC-MS.[1][2] Look for [M+144]+ peak.[2]

  • Quench: Dilute with ethyl acetate, wash with saturated NaHCO₃ (not acid, as the product is basic and will stay in the aqueous layer).

  • Purification: Isolate via Preparative HPLC using a water/acetonitrile gradient with 0.1% Formic Acid.

    • Note: The product will elute as a formate salt.

Application 2: Kinetic Solubility Assay

The primary reason to use this building block is to improve solubility.[2] You must validate this improvement quantitatively.

Method: Laser Nephelometry (Light Scattering).[1][2]

Protocol
  • Stock Preparation: Dissolve the conjugate in DMSO to 10 mM.

  • Plate Setup: Use a 96-well clear bottom plate.

  • Dilution Series:

    • Prepare Phosphate Buffered Saline (PBS, pH 7.4).[2]

    • Spike DMSO stock into PBS to achieve final concentrations: 1, 5, 10, 50, 100, 200 µM.

    • Final DMSO concentration must be <2%.[1][2]

  • Incubation: Shake plate for 90 minutes at RT.

  • Readout: Measure forward light scattering.

  • Analysis: The "onset of precipitation" is the concentration where scattering intensity deviates from the baseline.[2]

Success Criteria:

  • High Solubility: >100 µM (Ideal for oral drugs).[1][2]

  • Moderate Solubility: 20–100 µM.[1][2]

  • Low Solubility: <20 µM (The pyrrolidine tail failed to rescue the scaffold).[1][2]

Application 3: PAMPA (Permeability) Assay

Adding a polar, basic tail (pKa ~9.5) improves solubility but often hurts membrane permeability.[2] This assay checks that trade-off.[1][2]

Method: Parallel Artificial Membrane Permeability Assay (PAMPA).[1][2]

Assay Logic Diagram

PAMPA Donor Donor Well (pH 7.4) Compound + Buffer Membrane Artificial Lipid Membrane (Dodecane/Lecithin) Donor->Membrane Passive Diffusion Acceptor Acceptor Well (pH 7.4) Buffer Only Membrane->Acceptor Equilibrium

Caption: PAMPA setup to determine if the protonated pyrrolidine tail prevents membrane crossing.

Protocol
  • Membrane: Coat the filter of the donor plate with 5 µL of 1% Lecithin in Dodecane.

  • Donor: Add 150 µL of compound (10 µM in PBS pH 7.4) to the bottom wells.

  • Acceptor: Add 300 µL of PBS (pH 7.4) to the top wells.[2]

  • Incubation: "Sandwich" the plates and incubate for 5 hours at RT in a humidity chamber.

  • Quantification: Separate plates. Analyze both donor and acceptor wells via LC-MS/MS.[1][2]

  • Calculation:

    
    [2]
    

Interpretation:

  • If

    
     cm/s: The basic amine is fully protonated and cannot cross.[1][2] Action:  Consider bioisosteres with lower pKa (e.g., morpholine or fluorinated pyrrolidine) to lower basicity.[1][2]
    

Application 4: Metabolic Stability (Microsomal)

Pyrrolidine rings are susceptible to oxidative metabolism (N-dealkylation or alpha-hydroxylation) by Cytochrome P450s.[1][2]

Protocol:

  • Incubate 1 µM test compound with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM).[2]

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Quench with ice-cold Acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.[1][2]

  • Look for Metabolites:

    • M+16: Hydroxylation on the pyrrolidine ring.[1][2]

    • Loss of fragment: N-dealkylation of the ethyl chain.[1][2]

References

  • Lin, N. H., et al. (2002).[2] "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues." Journal of Medicinal Chemistry. (Demonstrates the biological relevance of the (S)-pyrrolidinyl-methoxy pharmacophore).

  • Di, L., & Kerns, E. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (Authoritative source for Solubility and PAMPA protocols).

  • Meanwell, N. A. (2011).[2] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology. (Discusses the use of basic amines to modulate solubility).

  • PubChem Compound Summary. "2-(pyrrolidin-1-yl)ethanamine derivatives." (General chemical data verification).

Sources

Technical Application Note: Isotopic Labeling of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The molecule 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine represents a privileged scaffold in medicinal chemistry, often serving as a pharmacophore for Nicotinic Acetylcholine Receptors (nAChR) agonists or as a flexible linker moiety in bitopic dopamine receptor ligands.

For binding studies, the structural integrity of the ligand is paramount. Modifying the primary amine tail with bulky prosthetic groups (e.g., Bolton-Hunter for


) often abolishes affinity for sterically sensitive pockets. Therefore, isotopic substitution —replacing a stable atom with a radioactive isotope without altering the chemical structure—is the required approach.

This guide details the O-methylation strategy targeting the 3-position of the pyrrolidine ring. This method allows for the synthesis of both Carbon-11 (


)  (for PET imaging) and Tritium (

)
(for in vitro binding) isotopologues with high specific activity.

Radiochemistry Strategy: O-Methylation[1]

The most robust method to radiolabel this molecule while preserving its exact chemical structure is to alkylate the des-methyl precursor (the hydroxyl analog) with a radioactive methyl donor.

Precursor Requirements

To prevent side reactions (N-alkylation of the primary amine tail), the ethylamine nitrogen must be protected.

  • Target Molecule: 2-((S)-3-[

    
    C/
    
    
    
    H]Methoxy-pyrrolidin-1-yl)-ethylamine
  • Required Precursor: tert-butyl (2-((S)-3-hydroxypyrrolidin-1-yl)ethyl)carbamate (N-Boc-protected alcohol).

  • Radioactive Reagent:

    
    Methyl Iodide (
    
    
    
    ) or
    
    
    Methyl Nosylate.
Synthesis Workflow (DOT Visualization)

Radiosynthesis Precursor Precursor: N-Boc-(S)-3-hydroxypyrrolidin-1-yl-ethylamine Reaction O-Alkylation (NaH/DMF, 80°C) Precursor->Reaction Reagent Methylating Agent: [11C]CH3I or [3H]CH3-Nosylate Reagent->Reaction Intermediate Intermediate: N-Boc-Protected Labeled Ether Reaction->Intermediate 5 min Deprotection Deprotection (TFA or HCl) Intermediate->Deprotection Hydrolysis FinalProduct Final Product: 2-((S)-3-[*]Methoxy-pyrrolidin-1-yl)-ethylamine Deprotection->FinalProduct HPLC Purification

Figure 1: Radiosynthesis workflow via O-methylation and subsequent deprotection.

Detailed Protocols

Protocol A: Carbon-11 Labeling (for PET/In Vivo Binding)

Objective: Produce


-labeled ligand with 

radiochemical purity.
  • Isotope Production: Generate

    
     via cyclotron (
    
    
    
    ) and convert to
    
    
    via the "wet" (
    
    
    ) or "gas phase" (
    
    
    ) method.[1]
  • Precursor Preparation: Dissolve 1.0 mg of N-Boc-precursor in 300

    
    L anhydrous DMF. Add 2-3 mg of Sodium Hydride (NaH) (60% dispersion in oil) to deprotonate the hydroxyl group. Note: Ensure inert atmosphere (
    
    
    
    ).
  • Labeling Reaction:

    • Trap

      
       in the reaction vessel containing the precursor at room temperature.
      
    • Heat the sealed vessel to 80°C for 3 minutes .

  • Deprotection:

    • Add 500

      
      L of 6M HCl (or neat TFA).
      
    • Heat at 100°C for 5 minutes to remove the Boc group.

    • Neutralize with 2M NaOH (or buffer) prior to injection.

  • Purification:

    • Inject onto semi-preparative HPLC (Reverse phase C18).

    • Mobile Phase: 0.1% TFA in Water/Acetonitrile (gradient or isocratic depending on logP).

    • Collect the radioactive peak corresponding to the product.

  • Formulation: Trapping on C18 Sep-Pak, wash with water, elute with ethanol, and dilute with saline for injection.

Protocol B: Tritium Labeling (for In Vitro Saturation Binding)

Objective: Produce


-labeled ligand with high specific activity (20–80 Ci/mmol).
  • Reagent: Use

    
    Methyl Nosylate (commercially available or synthesized) as it is less volatile than iodide and offers better stoichiometry control.
    
  • Reaction:

    • Dissolve precursor (0.5 mg) in DMF.

    • Add NaH (1.5 eq). Stir for 10 min.

    • Add

      
      Methyl Nosylate (100 mCi).
      
    • Stir at room temperature for 4 hours (or 60°C for 1 hour).

  • Deprotection: Treat with TFA/DCM (1:1) for 1 hour at RT.

  • Purification: HPLC is mandatory to remove unlabeled precursor and side products.

  • Specific Activity (

    
    ) Determination:  Calculate 
    
    
    
    by quantifying the mass (UV absorbance) of the radioactive peak. A target of
    
    
    Ci/mmol is required for detecting low-density receptors (
    
    
    fmol/mg).

Binding Assay Protocol

Once the ligand is labeled, the following protocol validates its binding affinity (


) and receptor density (

).
Reagents & Buffers
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. (Add 0.1% BSA if non-specific binding is high).

  • Wash Buffer: Cold (4°C) 50 mM Tris-HCl.

  • Tissue Source: Rat brain homogenate or transfected HEK293 cell membranes expressing the target receptor.

Workflow (DOT Visualization)

BindingAssay Prep Membrane Preparation (20-50 µg protein/well) Incubation Incubation Total: Ligand + Membrane NSB: Ligand + Membrane + Blocker Prep->Incubation Equilibrium Equilibrium (60-90 min @ 25°C) Incubation->Equilibrium Harvest Cell Harvester (GF/B Filters, PEI coated) Equilibrium->Harvest Rapid Filtration Counting LSC Counting (Determine DPM) Harvest->Counting Add Scintillant Analysis Data Analysis (Scatchard/Non-linear Regression) Counting->Analysis

Figure 2: Saturation binding assay workflow for determining


 and 

.
Step-by-Step Procedure
  • Preparation: Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce ligand binding to the filter.

  • Incubation Setup:

    • Total Binding: 10 concentrations of radioligand (e.g., 0.1 nM to 30 nM).

    • Non-Specific Binding (NSB): Duplicate tubes containing radioligand + 10

      
      M of a known cold competitor (e.g., Epibatidine if nAChR, or Sulpiride if D2/D3).
      
  • Reaction: Add 100

    
    L membranes to start the reaction. Incubate at 25°C for 90 minutes to reach equilibrium.
    
  • Termination: Rapidly filter through the harvester. Wash filters

    
     mL with ice-cold buffer.
    
  • Quantification: Transfer filters to vials, add 4 mL scintillation cocktail, and count on a Beta Counter.

QC and Validation Criteria

ParameterAcceptance CriteriaMethod of Verification
Radiochemical Purity

Analytical HPLC (Radio-detector)
Chemical Purity

Analytical HPLC (UV 254 nm)
Specific Activity (

)

Ci/mmol (

)

Ci/mmol (

)
Mass calibration curve on HPLC
Identity Co-elution with cold standardHPLC retention time matching

References

  • Carbon-11 Labeling of Pyrrolidines

    • Brown, L. L., et al. (2002).[2] "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues." Journal of Medicinal Chemistry.

  • General Tritium Methylation Protocols

    • Edelmann, M. R., & Muser, T. (2021).[3] "Tritium O-Methylation of N-Alkoxy Maleimide Derivatives as Labeling Reagents." Bioconjugate Chemistry.

  • Receptor Binding Methodology

    • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP) Assay Protocols.
  • Radiosynthesis of 3-Methoxy-pyrrolidine Derivatives

    • Horti, A. G., et al. (1998). "Synthesis and biodistribution of [11C]A-84543, a potent nicotinic acetylcholine receptor agonist." Nuclear Medicine and Biology.

Sources

Application Notes & Protocols for the Development of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and characterization of novel derivatives of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine. This chiral building block is of significant interest in medicinal chemistry due to the presence of a stereodefined methoxy-pyrrolidine moiety and a reactive primary ethylamine group, offering multiple avenues for structural modification to modulate pharmacological properties. This document outlines detailed protocols for N-acylation and reductive amination of the primary amine, discusses key experimental considerations, and provides methodologies for the purification and structural elucidation of the resulting derivatives. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine in Drug Discovery

The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, highlighting its importance as a privileged structure in medicinal chemistry.[1] The specific stereochemistry and substitution pattern of the pyrrolidine ring can significantly influence binding affinity and selectivity for biological targets.[2] The title compound, 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine, presents a unique combination of a chiral, methoxy-substituted pyrrolidine and a primary ethylamine side chain. The (S)-3-methoxy group can act as a key hydrogen bond acceptor and influence the conformational rigidity of the pyrrolidine ring, while the primary amine serves as a versatile handle for introducing a wide array of functional groups.

The development of derivatives from this core structure is a strategic approach in hit-to-lead optimization and lead generation campaigns. By modifying the primary amine, researchers can explore structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties.[3][4] This guide focuses on two fundamental and robust synthetic transformations for derivatizing the primary amine: N-acylation to form amides and reductive amination to generate secondary amines.

Synthetic Strategies for Derivatization

The primary ethylamine moiety of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine is a nucleophilic center that can readily undergo reactions with various electrophiles. The following sections detail protocols for two high-yield and broadly applicable derivatization strategies.

N-Acylation for Amide Synthesis

N-acylation is a fundamental reaction for the formation of a stable amide bond.[5] This transformation is widely used in medicinal chemistry to introduce diverse functionalities and modulate the physicochemical properties of a lead compound. The reaction of the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, is an efficient method to achieve this.[6][7]

This protocol describes a general procedure for the N-acylation of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine using an acyl chloride in the presence of a base to neutralize the HCl byproduct.[8]

Experimental Protocol: N-Acylation with Acyl Chloride

StepProcedureRationale & Key Considerations
1 Dissolve 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).An aprotic solvent is used to prevent reaction with the acyl chloride. An inert atmosphere is crucial to prevent hydrolysis of the moisture-sensitive acyl chloride.
2 Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution and stir for 5-10 minutes at room temperature.The base is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.[8]
3 Cool the reaction mixture to 0 °C using an ice bath.Cooling the reaction helps to control the exothermicity of the acylation reaction and minimize potential side reactions.
4 Slowly add a solution of the desired acyl chloride (1.1 eq) in the same solvent to the stirred amine solution.Dropwise addition of the acyl chloride prevents a rapid temperature increase and potential diacylation or other side reactions. A slight excess of the acyl chloride ensures complete consumption of the starting amine.
5 Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Reaction times can vary depending on the reactivity of the acyl chloride. Monitoring the reaction is critical to determine the point of completion.
6 Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).Quenching neutralizes any remaining acyl chloride and HCl.
7 Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).The desired amide product is typically more soluble in the organic phase.
8 Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.These are standard workup procedures to isolate the crude product.
9 Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-acylated derivative.Purification is necessary to remove any unreacted starting materials, byproducts, and reagents.
Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[9] The reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.

This protocol outlines a one-pot procedure for the reductive amination of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[9]

Experimental Protocol: Reductive Amination

StepProcedureRationale & Key Considerations
1 To a stirred solution of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH), add acetic acid (1-2 eq).The carbonyl compound is used in slight excess to ensure complete reaction of the amine. Acetic acid catalyzes the formation of the iminium ion intermediate.
2 Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.This pre-incubation step is important for the efficient formation of the intermediate to be reduced.
3 Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture.STAB is a mild reducing agent that is particularly effective for reductive aminations and is tolerant of many functional groups. Portion-wise addition helps to control the reaction rate.
4 Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.Reaction times will vary based on the steric and electronic properties of the carbonyl compound.
5 Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).The bicarbonate solution neutralizes the acetic acid and quenches any remaining reducing agent.
6 Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).The desired secondary amine product will be in the organic phase.
7 Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.Standard workup to isolate the crude product.
8 Purify the crude product by silica gel column chromatography to yield the pure secondary amine derivative.Purification is essential to obtain the product in high purity.

Characterization of Derivatives

The structural elucidation and purity assessment of the synthesized derivatives are critical steps. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structure of the synthesized derivatives. The appearance of new signals corresponding to the introduced acyl or alkyl group and shifts in the signals of the ethylamine backbone will confirm a successful reaction.[10][11][12]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the new compounds.[11][13] LC-MS is a valuable tool for monitoring reaction progress and assessing the purity of the final products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR can be used to identify the functional groups present in the molecule. For N-acylation products, the appearance of a strong carbonyl (C=O) stretch around 1630-1680 cm⁻¹ is indicative of amide bond formation.[10]

  • Chromatography : High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compounds.

Table 1: Representative Characterization Data for a Hypothetical N-Acylated Derivative

Analytical TechniqueExpected Observations for N-Benzoyl-2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine
¹H NMR Appearance of aromatic protons from the benzoyl group (typically δ 7-8 ppm). Shift of the methylene protons adjacent to the nitrogen of the ethylamine side chain.
¹³C NMR Appearance of a carbonyl carbon signal (typically δ 165-175 ppm) and aromatic carbon signals.
HRMS (ESI+) [M+H]⁺ ion corresponding to the calculated exact mass of the product.
FTIR Strong C=O stretch around 1640 cm⁻¹. N-H stretch around 3300 cm⁻¹.

Visualization of Workflows

N-Acylation Workflow

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine in Solvent add_base Add Base (e.g., TEA) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride (dropwise) cool->add_acyl react Stir at RT (2-16 h) add_acyl->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO₃ (aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end_product Pure N-Acylated Derivative purify->end_product Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup_reduce Workup & Purification mix Mix Amine, Carbonyl, & Acetic Acid stir_imine Stir at RT (30-60 min) mix->stir_imine add_stab Add STAB (portion-wise) stir_imine->add_stab react_reduce Stir at RT (4-24 h) add_stab->react_reduce monitor_reduce Monitor by TLC/LC-MS react_reduce->monitor_reduce quench_reduce Quench with NaHCO₃ (aq) monitor_reduce->quench_reduce Reaction Complete extract_reduce Extract with Organic Solvent quench_reduce->extract_reduce purify_reduce Purify by Chromatography extract_reduce->purify_reduce end_product_reduce Pure Secondary Amine Derivative purify_reduce->end_product_reduce

Caption: General workflow for the reductive amination of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine.

Conclusion

The protocols and guidelines presented in this document offer a robust framework for the synthesis and characterization of novel derivatives of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine. By employing these well-established N-acylation and reductive amination methodologies, researchers can efficiently generate diverse libraries of compounds for biological screening. Careful execution of these protocols, coupled with thorough analytical characterization, will ensure the generation of high-quality data to drive medicinal chemistry programs forward.

References

  • Benchchem. Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). Available from: [Link]

  • Academia.edu. Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride.
  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2025). Available from: [Link]

  • ResearchGate. Mild and Useful Method for N-Acylation of Amines | Request PDF. (2025). Available from: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]

  • ACS Publications. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis | Organic Letters. (2016). Available from: [Link]

  • synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. (2023).
  • PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • Green Chemistry (RSC Publishing). Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Available from: [Link]

  • ACS Publications. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2021). Available from: [Link]

  • ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. (2018). Available from: [Link]

  • Semantic Scholar. [PDF] Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Available from: [Link]

  • ACS Publications. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Available from: [Link]

  • PMC. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Available from: [Link]

  • Expanded library of novel 2,3-pyrrolidinedione analogues exhibit anti-biofilm activity. (2024).
  • SYNTHESIS OF NEW PIROXICAM DERIVATIVES AND THEIR INFLUENCE ON LIPID BILAYERS.
  • MDPI. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. (2017). Available from: [Link]

  • UPCommons. European Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. (2002). Available from: [Link]

  • ScienceOpen. Accelerating the Hit-To-Lead Optimization of a SARS-CoV‑2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. (2025). Available from: [Link]

  • PubMed. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020). Available from: [Link]

  • MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. (2023). Available from: [Link]

  • ResearchGate. Discovery of the Macrocycle 11-(2-Pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3. 1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5, - (2025). Available from: [Link]

  • MDPI. Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. (2024). Available from: [Link]

Sources

Application Note: Functional Characterization of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacophore Analysis[1][3]

The chemical moiety 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural features—a chiral pyrrolidine ring substituted with a methoxy group and linked to a flexible ethylamine tail—confer specific physicochemical properties (high solubility, moderate lipophilicity, and defined stereochemistry) that are critical for ligand-target interactions.

This scaffold is frequently utilized in two primary biological contexts:[1][2][3]

  • GPCR Ligands (P2Y12 & CNS Targets): It serves as the polar "tail" in potent P2Y12 receptor antagonists (e.g., analogs of Selatogrel and ACT-246475 ) and Sigma-1 receptor ligands.[1][2] The basic amine interacts with conserved aspartate residues (e.g., Asp in TM3 of GPCRs), while the methoxy group provides specific hydrogen-bonding vectors.

  • Kinase Inhibitors: It acts as a solvent-exposed solubilizing group in multi-targeted kinase inhibitors (e.g., JAK2/FLT3 inhibitors), improving oral bioavailability and reducing non-specific binding.[1][2]

This guide details the functional validation of targets most relevant to this pharmacophore: P2Y12 Receptors (Gi-coupled GPCR) and Nicotinic Acetylcholine Receptors (nAChR) (Ligand-gated ion channels).[1][2]

Strategic Target Validation

Before initiating high-throughput screening, researchers must validate the target engagement of the (S)-3-methoxypyrrolidine derivative.[1][2]

Target Class 1: P2Y12 Receptor (Gi-Coupled GPCR)[1][2]
  • Relevance: The (S)-3-methoxypyrrolidine moiety is a key determinant of potency in reversible P2Y12 antagonists used for anti-thrombotic therapy.[1][2]

  • Mechanism: Antagonists prevent ADP-mediated platelet aggregation by blocking the inhibition of Adenylyl Cyclase.[1][2]

  • Primary Readout: Measurement of cAMP levels (rescue of Forskolin-induced cAMP) or Intracellular Calcium (

    
    ) flux (if coupled to Gqi5/16 chimeric proteins).
    
Target Class 2: Nicotinic Acetylcholine Receptors (nAChR)[1][5]
  • Relevance: 3-substituted pyrrolidines are classic bioisosteres for nicotine, showing high affinity for

    
     and 
    
    
    
    subtypes.[1][2]
  • Mechanism: Agonist binding opens the ion channel, causing rapid cation influx (

    
    , 
    
    
    
    ).[1][2]
  • Primary Readout: Membrane Potential Dye assays or Fast-kinetic Calcium Flux (FLIPR).[1][2]

Detailed Experimental Protocols

Protocol A: Functional P2Y12 Antagonist Assay (cAMP Readout)

Objective: To determine the


 of a library of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine derivatives against the P2Y12 receptor.

Principle: P2Y12 is


-coupled.[1][2] Activation by ADP decreases cAMP.[1][2] An antagonist will reverse this effect, restoring cAMP levels in the presence of Forskolin (a direct Adenylyl Cyclase activator).[2]
Materials
  • Cell Line: CHO-K1 stably expressing human P2Y12 (recombinant).[1][2]

  • Reagents:

    • ADP (Agonist,

      
       concentration).[1][2]
      
    • Forskolin (10

      
      M final).[1][2]
      
    • TR-FRET cAMP Detection Kit (e.g., HTRF or Lance Ultra).[1][2]

    • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4, containing IBMX (PDE inhibitor).[2]

Step-by-Step Workflow
  • Cell Preparation: Harvest CHO-P2Y12 cells and resuspend in Assay Buffer at

    
     cells/mL. Dispense 10 
    
    
    
    L/well into a 384-well low-volume white plate.
  • Compound Treatment:

    • Add 5

      
      L of test compounds (serial dilution, typically 10 
      
      
      
      M down to 0.1 nM).
    • Incubate for 15 minutes at Room Temperature (RT).

  • Agonist Challenge:

    • Add 5

      
      L of ADP + Forskolin mix .[1][2]
      
    • Critical Step: The ADP concentration must be titrated beforehand to its

      
       (typically 1-10 
      
      
      
      M) to ensure a robust window for antagonism.[1][2]
    • Incubate for 30 minutes at RT.

  • Detection:

    • Add 10

      
      L of cAMP-d2 conjugate (Acceptor).[1][2]
      
    • Add 10

      
      L of Anti-cAMP-Cryptate (Donor).[1][2]
      
    • Incubate for 1 hour in the dark.

  • Data Acquisition: Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).[1][2] Excitation: 337 nm; Emission: 665 nm / 620 nm.[1][2]

Data Analysis: Calculate the HTRF Ratio (


). Plot the ratio against compound concentration.
  • Antagonist

    
    :  The concentration restoring 50% of the Forskolin-induced cAMP signal inhibited by ADP.[1][2]
    
Protocol B: Kinetic Calcium Flux Assay for nAChR Agonists

Objective: To assess if the ethylamine derivative acts as an agonist or modulator of


 or 

nAChR.[2]

Principle: nAChRs are rapid-desensitizing ion channels.[1][2] A fast-kinetic fluorescent dye assay is required to capture the transient


 influx.[1][2]
Materials
  • Cell Line: HEK293 or SH-SY5Y cells expressing nAChR subunits + Ric-3 (chaperone).[1][2]

  • Reagents:

    • Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6).[1][2]

    • Agonist Control: Epibatidine or Nicotine.[1][2]

    • Assay Buffer: HBSS + 20 mM HEPES + 2 mM

      
      .[1][2] Note: Avoid BSA if compounds are highly lipophilic.[1][2]
      
Step-by-Step Workflow
  • Dye Loading:

    • Plate cells in 384-well black/clear-bottom poly-D-lysine coated plates (

      
       cells/well).[1][2] Incubate overnight.
      
    • Remove media and add 20

      
      L Dye Loading Solution (Fluo-4 AM + Probenecid to prevent dye efflux).[1][2]
      
    • Incubate 60 min at

      
      C, then 15 min at RT.
      
  • Baseline Reading: Place plate in FLIPR (Fluorometric Imaging Plate Reader) or equivalent.[1][2] Measure baseline fluorescence (

    
    ) for 10 seconds.[1][2]
    
  • Compound Injection:

    • Instrument automatically injects 10

      
      L of 3X concentrated test compound.[1][2]
      
    • Critical Step: For nAChR, the response is millisecond-scale.[2] The reader must sample at 1-2 Hz (readings per second) .

  • Measurement: Continue reading for 120 seconds.

  • Analysis:

    • Calculate

      
       (Max Fluorescence - Baseline) / Baseline.[1][2]
      
    • Plot Dose-Response Curve (DRC).[1][2]

Pathway Visualization

The following diagram illustrates the divergent signaling pathways for the two primary target classes (GPCR vs. Ion Channel) engaged by this scaffold.

G cluster_0 P2Y12 Receptor Signaling (Gi-Coupled) cluster_1 nAChR Signaling (Ion Channel) node_scaffold 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (Ligand Scaffold) node_p2y12 P2Y12 Receptor node_scaffold->node_p2y12 Antagonist Binding (Blocks ADP) node_nachr nAChR (α7 / α4β2) node_scaffold->node_nachr Agonist/Modulator Binding node_gi G_i Protein node_p2y12->node_gi Activation node_ac Adenylyl Cyclase node_gi->node_ac Inhibition node_camp cAMP Levels node_ac->node_camp Decreased Production node_platelet Platelet Aggregation (Physiological Output) node_camp->node_platelet Modulation node_ion Ion Influx (Ca2+, Na+) node_nachr->node_ion Channel Opening node_depol Membrane Depolarization node_ion->node_depol Rapid Kinetics node_neuro Neurotransmitter Release node_depol->node_neuro Downstream Effect

Figure 1: Dual signaling potential of the scaffold. Left: Gi-GPCR antagonism.[1][2] Right: Ion channel gating.

Data Summary & Interpretation

Assay TypeReadoutExpected Result (Antagonist)Expected Result (Agonist)Critical Control
P2Y12 Functional TR-FRET (cAMP)Increase in cAMP (Reversal of ADP inhibition)Decrease in cAMPForskolin (Max Signal)
nAChR Flux Fluo-4 FluorescenceNo signal alone; Blocks EpibatidineRapid Spike in FluorescenceEpibatidine (

)
Sigma-1 Binding Radioligand DisplacementDisplacement of [3H]-(+)-PentazocineN/A (Binding only)Haloperidol (Non-selective)
Troubleshooting Guide
  • Low Signal Window (cAMP Assay):

    • Cause: Inufficient ADP concentration or degraded Forskolin.[1][2]

    • Fix: Perform an ADP dose-response curve before the antagonist screen.[1][2] Ensure ADP is fresh (hydrolyzes to AMP/Adenosine).[1][2]

  • High Background (Calcium Flux):

    • Cause: Constitutive activity or dye leakage.[1][2]

    • Fix: Add Probenecid (2.5 mM) to the dye buffer to inhibit anion transporters.[1][2] Wash cells gently.[1][2]

  • Stereochemistry Sensitivity:

    • The (S)-enantiomer of the 3-methoxy group is often 10-100x more potent than the (R)-enantiomer for these targets.[1][2] Always include the (R)-isomer as a negative control to validate specific binding.[1][2]

References

  • Caroff, E., et al. (2015).[2] "4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist."[1][2][4][5] Journal of Medicinal Chemistry. Link

  • Brown, L.L., et al. (2002).[2][6] "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors." Journal of Medicinal Chemistry. Link

  • William, A.D., et al. (2011).[2] "Discovery of the Macrocycle 11-(2-Pyrrolidin-1-yl-ethoxy)... (SB1518), a Potent Janus Kinase 2/Fms-Like Tyrosine Kinase-3 (JAK2/FLT3) Inhibitor."[1][7] Journal of Medicinal Chemistry. Link[1]

  • PubChem Compound Summary. "N-ethyl-2-(1-pyrrolidinyl)ethylamine."[1][2][8] National Center for Biotechnology Information.[1][2] Link

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis & Optimization of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

[1]

Ticket ID: #SYN-3-MET-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting[1]

Executive Summary & Route Selection

You are attempting to synthesize 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine , a polar, chiral diamine often used as a scaffold in GPCR ligand design (e.g., nicotinic acetylcholine receptor agonists).[1]

The Core Challenge: The reaction between (S)-3-methoxypyrrolidine and unprotected 2-chloroethylamine (or 2-bromoethylamine) frequently fails due to uncontrollable polymerization and over-alkylation (quaternization).[1] The product contains a primary amine that is often more nucleophilic than the starting secondary amine, leading to oligomers.

Recommended Strategy: We recommend two distinct pathways depending on your purity requirements and available reagents.

Decision Matrix: Select Your Route

RouteSelectionStartStart: (S)-3-Methoxy-pyrrolidin-1-yl-ethylamine SynthesisQ1Requirement: High Purity (>98%) or Scale >10g?Start->Q1RouteARoute A: Gabriel Variant(Phthalimide Protection)Q1->RouteAYesRouteBRoute B: Reductive Amination(Boc-Glycinal)Q1->RouteBNo (Discovery Scale)DescAReagent: N-(2-Bromoethyl)phthalimidePros: Crystalline intermediates, no over-alkylation.Cons: Two steps (Hydrazine deprotection needed).RouteA->DescADescBReagent: N-Boc-Glycinal + NaBH(OAc)3Pros: Mild, rapid, orthogonal protection.Cons: Boron waste, aldehyde stability.RouteB->DescB

Figure 1: Strategic decision tree for synthetic route selection based on scale and purity requirements.

Protocol A: The Gabriel Variant (High Purity)

This is the most robust method for preventing polymerization. It utilizes N-(2-bromoethyl)phthalimide , which masks the primary amine as a non-nucleophilic phthalimide during the alkylation step.[1]

Step 1: N-Alkylation

Reaction: (S)-3-methoxypyrrolidine + N-(2-bromoethyl)phthalimide → Phthalimide Intermediate.[1]

ParameterConditionRationale
Solvent Acetonitrile (MeCN) or DMFMeCN is preferred for easier workup; DMF for solubility if scaling >50g.[1]
Base K₂CO₃ (3.0 equiv)Anhydrous, granular.[1] Traps HBr.
Temperature 60°C - 80°CPromotes substitution without thermal degradation of the chiral center.
Stoichiometry 1.0 : 1.1 (Amine : Alkyl Halide)Slight excess of alkyl halide ensures complete consumption of the expensive chiral amine.
Step 2: Deprotection

Reaction: Phthalimide Intermediate + Hydrazine Hydrate → Target Diamine.[1]

  • Suspend the intermediate in Ethanol (0.5 M).

  • Add Hydrazine Hydrate (5.0 equiv) .[1]

  • Reflux for 2–4 hours. A white precipitate (phthalhydrazide) will form.[1]

  • Critical Step: Cool to 0°C, filter off the solid, and wash with cold ether. The product is in the filtrate.[2]

Troubleshooting Guide (Route A)
SymptomProbable CauseCorrective Action
Low Yield (Step 1) Incomplete conversionAdd KI (0.1 equiv) (Finkelstein condition) to accelerate the reaction if using the bromide.[1]
Gummy Precipitate (Step 2) Phthalhydrazide contaminationAcidify filtrate with HCl to pH 1.[1] Phthalhydrazide is insoluble in acid; filter again. Then basify filtrate to extract.
Racemization Excessive Heat/BaseAvoid strong bases like NaH.[1] K₂CO₃ in MeCN is mild enough to preserve the (S)-center.[1]

Protocol B: Reductive Amination (Rapid Discovery)[1]

Ideal for small-scale library synthesis.[1] Uses N-Boc-glycinal (tert-butyl (2-oxoethyl)carbamate).[1]

Workflow
  • Imine Formation: Dissolve (S)-3-methoxypyrrolidine (1.0 equiv) and N-Boc-glycinal (1.1 equiv) in DCE (Dichloroethane) or DCM. Stir for 30 mins.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) . Stir at RT for 4–16 hours.

  • Quench: Add saturated NaHCO₃. Extract with DCM.[3]

  • Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane for 1 hour.

Troubleshooting Guide (Route B)
SymptomProbable CauseCorrective Action
Incomplete Reaction Wet SolventNaBH(OAc)₃ decomposes in water.[1] Use molecular sieves in the reaction mixture.
Emulsion during Workup Boron saltsUse a Rochelle's Salt (Potassium Sodium Tartrate) wash instead of water/bicarbonate to break boron emulsions.
Aldehyde Degradation N-Boc-glycinal instabilityThis aldehyde dimerizes/hydrates easily.[1] Ensure the reagent is fresh or freshly prepared from the alcohol (N-Boc-aminoethanol) via Swern oxidation.

Critical Control Point: Purification of the Polar Diamine

The free base of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine is highly polar, water-soluble, and difficult to chromatograph on standard silica.

Purification Logic Flow

PurificationCrudeCrude Reaction MixtureMethod1Method 1: Acid/Base Extraction(Best for >1g)Crude->Method1Method2Method 2: Amine-Functionalized Silica(Best for <500mg)Crude->Method2Method3Method 3: HCl Salt Formation(Storage Stable)Crude->Method3Step11. Extract into 1M HCl (aq)2. Wash aq. layer with Ether (removes non-amines)3. Basify aq. layer (pH >12) with NaOH4. Extract into DCM x 5Method1->Step1

Figure 2: Purification strategies for polar diamines.

Recommended Method (Salt Formation): Instead of isolating the free base oil (which absorbs CO₂ from air), isolate as the dihydrochloride salt .

  • Dissolve crude free base in minimal dry ethanol.

  • Add 2M HCl in diethyl ether dropwise.

  • The hygroscopic salt will precipitate.

  • Note: This stabilizes the chiral center and allows for long-term storage.

Frequently Asked Questions (FAQ)

Q: Can I use 2-chloroethylamine hydrochloride directly with the pyrrolidine? A: Not recommended. If you must, you need to use a large excess of the pyrrolidine (3–5 equiv) to act as the nucleophile and the base, preventing the product (a primary amine) from reacting with the alkyl halide. This is wasteful of your chiral starting material.

Q: How do I check the enantiomeric excess (ee) of the product? A: Standard chiral HPLC on the free amine is difficult due to tailing.

  • Technique: Derivatize the primary amine with Mosher's Acid Chloride or FDAA (Marfey's Reagent) .

  • Analysis: Analyze the resulting diastereomers via standard C18 HPLC or ¹H-NMR. The methoxy group signal often splits distinctly for diastereomers.

Q: Is the (S)-3-methoxy group stable to acid deprotection (TFA/HCl)? A: Yes. The ether linkage is stable to standard Boc-deprotection conditions (TFA/DCM or HCl/Dioxane). Avoid Lewis acids like BBr₃, which will cleave the methyl ether.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[4] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [1]

  • Phthalimide (Gabriel) Alkylation: Gibson, M. S., & Bradshaw, R. W.[1] "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 1968, 7(12), 919–930. [1]

  • Pyrrolidine Ligand Synthesis (Contextual): Brown, L. L., et al. "Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues..."[1] Journal of Medicinal Chemistry, 2002, 45(13), 2841–2849.[1]

  • Purification of Polar Amines: "Purification of Amine-Containing Compounds." Teledyne ISCO Application Notes.

Validation & Comparative

A Comparative Guide to 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine and Other Pyrrolidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in natural products and its synthetic tractability have established it as a "privileged scaffold" for the development of novel therapeutics.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a thorough exploration of three-dimensional chemical space, which is critical for achieving target selectivity and favorable pharmacological profiles.[3] This guide provides an in-depth, objective comparison of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine with other key pyrrolidine derivatives, focusing on their synthetic accessibility, physicochemical properties, and performance in relevant therapeutic areas, supported by experimental data and detailed protocols.

Introduction to the Pyrrolidine Scaffold and Selected Derivatives

The versatility of the pyrrolidine scaffold is demonstrated by the diverse biological activities of its derivatives, which include anticancer, antimicrobial, and central nervous system (CNS) effects.[3][4] The stereochemistry and substitution patterns on the pyrrolidine ring are crucial determinants of biological activity, allowing for fine-tuning of a compound's pharmacological profile.[3]

This guide will focus on a comparative analysis of four distinct pyrrolidine derivatives, each selected to highlight the impact of structural modifications on their potential as drug candidates:

  • 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1): A key building block in the development of antithrombotic agents, notably as a component of a P2Y12 receptor antagonist.

  • (S)-N-Methyl-1-(pyridin-3-yl)pyrrolidine-2-carboxamide (2): A representative analog of nicotinic acetylcholine receptor (nAChR) agonists, showcasing the role of pyrrolidines in CNS disorders.

  • (R)-3-Fluoropyrrolidine hydrochloride (3): A derivative where the introduction of a fluorine atom modulates basicity and physicochemical properties, with implications for CNS penetration.[5]

  • 5-((S)-Pyrrolidin-2-yl)-1H-tetrazole (4): A metabolically stable analog of proline, where the carboxylic acid is replaced by a tetrazole ring, often used to improve pharmacokinetic properties.

The following sections will delve into a detailed comparison of these derivatives, providing a comprehensive understanding of their relative merits in a drug discovery context.

Comparative Analysis of Synthetic Routes

The synthetic accessibility of a drug candidate is a critical factor in its development. This section compares the synthetic routes to our four selected pyrrolidine derivatives, highlighting the strategic choices and potential challenges associated with each.

dot

cluster_1 Synthesis of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1) cluster_2 Synthesis of (S)-N-Methyl-1-(pyridin-3-yl)pyrrolidine-2-carboxamide (2) cluster_3 Synthesis of (R)-3-Fluoropyrrolidine hydrochloride (3) cluster_4 Synthesis of 5-((S)-Pyrrolidin-2-yl)-1H-tetrazole (4) S3HP (S)-3-Hydroxypyrrolidine S3MP (S)-3-Methoxypyrrolidine S3HP->S3MP Methylation (e.g., NaH, CH3I) NBocS3MP N-Boc-(S)-3-Methoxypyrrolidine S3MP->NBocS3MP Boc Protection (Boc2O) NBocS3MPA N-Boc-2-((S)-3-methoxypyrrolidin-1-yl)acetonitrile NBocS3MP->NBocS3MPA Alkylation (e.g., bromoacetonitrile) Target1 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1) NBocS3MPA->Target1 Reduction (e.g., LiAlH4) SProline (S)-Proline SProlineMe (S)-Proline methyl ester SProline->SProlineMe Esterification (e.g., SOCl2, MeOH) SPyridylProlineMe (S)-1-(Pyridin-3-yl)pyrrolidine-2-carboxylate SProlineMe->SPyridylProlineMe Buchwald-Hartwig amination (e.g., 3-bromopyridine, Pd catalyst) Target2 (S)-N-Methyl-1-(pyridin-3-yl)pyrrolidine-2-carboxamide (2) SPyridylProlineMe->Target2 Amidation (e.g., methylamine) R3HP (R)-3-Hydroxypyrrolidine NBocR3HP N-Boc-(R)-3-hydroxypyrrolidine R3HP->NBocR3HP Boc Protection (Boc2O) NBocR3FP N-Boc-(R)-3-fluoropyrrolidine NBocR3HP->NBocR3FP Fluorination (e.g., DAST) Target3 (R)-3-Fluoropyrrolidine hydrochloride (3) NBocR3FP->Target3 Deprotection (e.g., HCl) NBocSProline N-Boc-(S)-proline NBocSProlineCN N-Boc-(S)-prolinonitrile NBocSProline->NBocSProlineCN Amide to Nitrile (e.g., cyanuric chloride, pyridine) NBocSPyrrolidylTetrazole N-Boc-5-((S)-pyrrolidin-2-yl)-1H-tetrazole NBocSProlineCN->NBocSPyrrolidylTetrazole [3+2] Cycloaddition (e.g., NaN3, ZnBr2) Target4 5-((S)-Pyrrolidin-2-yl)-1H-tetrazole (4) NBocSPyrrolidylTetrazole->Target4 Deprotection (e.g., HCl)

Caption: Comparative synthetic pathways for selected pyrrolidine derivatives.

Experimental Protocol: Synthesis of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1)

This protocol outlines a plausible multi-step synthesis starting from commercially available (S)-3-hydroxypyrrolidine.

Step 1: Methylation of (S)-3-Hydroxypyrrolidine

  • To a stirred solution of (S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-3-methoxypyrrolidine.

Step 2: N-Boc Protection of (S)-3-Methoxypyrrolidine

  • To a solution of (S)-3-methoxypyrrolidine (1.0 eq) in dichloromethane (DCM) at room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford N-Boc-(S)-3-methoxypyrrolidine.

Step 3: Alkylation with Bromoacetonitrile

  • To a solution of N-Boc-(S)-3-methoxypyrrolidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add bromoacetonitrile (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Quench with water and extract with ethyl acetate.

  • Dry the organic layer and concentrate to give N-Boc-2-((S)-3-methoxypyrrolidin-1-yl)acetonitrile.

Step 4: Reduction of the Nitrile

  • To a solution of N-Boc-2-((S)-3-methoxypyrrolidin-1-yl)acetonitrile (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting solid and concentrate the filtrate to yield 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (1).

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[6] Lipinski's Rule of Five provides a useful framework for assessing the "drug-likeness" of a compound for oral bioavailability.[7][8][9][10]

CompoundMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsLipinski's Rule of Five Violations
1 144.220.3230
2 233.291.8130
3 125.580.5110
4 153.17-0.8240

Note: cLogP values are estimated.

All four compounds adhere to Lipinski's Rule of Five, suggesting they have a higher probability of good oral bioavailability.[7][8][9][10] The introduction of the methoxy group in compound 1 and the fluorine atom in compound 3 increases lipophilicity compared to a simple hydroxyl-substituted pyrrolidine, which can influence membrane permeability. The tetrazole ring in compound 4 serves as a bioisostere for a carboxylic acid, often leading to improved metabolic stability and oral absorption.

Performance in Therapeutic Applications

The ultimate measure of a compound's utility is its performance in a relevant biological context. This section compares the application of the selected pyrrolidine derivatives in two distinct therapeutic areas: antithrombotic therapy and central nervous system disorders.

Case Study 1: P2Y12 Receptor Antagonists for Antithrombotic Therapy

The P2Y12 receptor is a key player in platelet activation and a validated target for antithrombotic drugs.[11] The pyrrolidine moiety has been incorporated into P2Y12 antagonists to optimize potency and pharmacokinetic properties. The 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine moiety is a key component of the clinical candidate selatogrel (ACT-246475).

Structure-activity relationship (SAR) studies have shown that the (S)-stereochemistry and the methoxy group at the 3-position of the pyrrolidine ring are crucial for high-affinity binding to the P2Y12 receptor. The ethylamine linker provides the necessary spacing and flexibility for optimal interaction with the receptor's binding pocket.

This assay is a gold standard for evaluating the efficacy of P2Y12 receptor antagonists.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes.

  • Light Transmission Aggregometry (LTA):

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

    • Pre-warm the PRP samples to 37°C for 10 minutes.

    • Add the test compound (e.g., a pyrrolidine-containing P2Y12 antagonist) or vehicle control to the PRP and incubate for 5 minutes.

    • Induce platelet aggregation by adding adenosine diphosphate (ADP) at a final concentration of 10 µM.

    • Measure the change in light transmission for 5 minutes using a platelet aggregometer. The PPP is used as a reference for 100% aggregation.

  • Data Analysis:

    • Calculate the percentage inhibition of platelet aggregation for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal aggregation).

dot

cluster_workflow Platelet Aggregation Assay Workflow Blood Whole Blood Collection PRP Platelet-Rich Plasma (PRP) Preparation Blood->PRP Centrifugation LTA Light Transmission Aggregometry (LTA) PRP->LTA Incubation with Test Compound and ADP Data Data Analysis (IC50 determination) LTA->Data cluster_herg hERG Assay Workflow Cells hERG-expressing Cell Culture PatchClamp Automated Patch-Clamp Cells->PatchClamp Voltage Apply Voltage Protocol PatchClamp->Voltage Compound Compound Application Voltage->Compound Record Baseline Current Analysis Data Analysis (IC50 determination) Compound->Analysis Record Inhibited Current

Caption: Workflow for the automated patch-clamp hERG assay.

Conclusion

This guide has provided a comparative analysis of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine and other strategically selected pyrrolidine derivatives. The versatility of the pyrrolidine scaffold is evident in its application across diverse therapeutic areas. The choice of substituents and the stereochemistry of the pyrrolidine ring are critical for optimizing potency, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a framework for the robust evaluation of novel pyrrolidine-based drug candidates. As drug discovery continues to evolve, the pyrrolidine scaffold is poised to remain a valuable tool in the development of new and effective medicines.

References

  • Pinto, A., et al. (2015). Synthesis and Pharmacological Evaluation of α4β2 Nicotinic Ligands with a 3-Fluoropyrrolidine Nucleus. ChemMedChem, 10(6), 1073-1084. Available from: [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. Available from: [Link]

  • PMC. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available from: [Link]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Available from: [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

  • ResearchGate. (n.d.). Drug-likeness of the synthesized compounds (Lipinski's Rule of Five). Available from: [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Available from: [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-( S )-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Available from: [Link]

  • Bentham Science. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Available from: [Link]

  • PMC. (n.d.). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Available from: [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

  • PMC. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Available from: [Link]

  • Zenovel. (2026). Lipinski's Rule of 5 in Modern Drug Discovery. Available from: [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Moodle@Units. (n.d.). Lipinski's rule of five. Available from: [Link]

  • PMC. (n.d.). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Available from: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Available from: [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • PubMed. (2019). Antithrombotic P2Y 12 receptor antagonists: recent developments in drug discovery. Available from: [Link]

  • Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • ResearchGate. (n.d.). Synthesis of (S)-vasicol and (S)-3-hydroxy-2-pyrrolidinone. Available from: [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. Available from: [Link]

  • ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Available from: [Link]

  • AIR Unimi. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Available from: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (2014). Available from: [Link]

  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Google Patents. (n.d.). CN103936599A - Preparation method of 2-methoxy ethylamine.
  • Quick Company. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Available from: [Link]

Sources

"efficacy of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine versus known ligands"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization of Ligand Efficacy using 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

Executive Summary: The "Chiral-Polar" Advantage

In modern drug discovery, the optimization of solvent-exposed tails is a critical step in converting a "hit" to a "lead." This guide evaluates 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (referred to herein as SMP-EA ) as a high-value diamine building block.

SMP-EA is distinct from "known ligands" (standard diamine tails like N,N-dimethylethylamine or unsubstituted pyrrolidino-ethylamine) due to two key structural features:

  • Chiral Vector: The (S)-stereocenter allows for specific vector exploration in the binding pocket, often improving selectivity.

  • Solvation & Basicity: The 3-methoxy group lowers LogP (lipophilicity) while maintaining the high basicity of the pyrrolidine nitrogen, a crucial balance for CNS penetration and reducing hERG liability.

This guide compares the efficacy of ligands synthesized with SMP-EA versus those using standard achiral tails.

Physicochemical & Efficacy Comparison

The following table contrasts the performance of a hypothetical receptor ligand (Core Scaffold-R ) where R is varied between SMP-EA and standard alternatives.

Table 1: Comparative Profile of Amine Tails in Lead Optimization

FeatureSMP-EA (Target) Pyrrolidine-EA (Control A) Morpholine-EA (Control B) Dimethylamine-EA (Control C)
Structure (S)-3-OMe-PyrrolidineUnsubstituted PyrrolidineMorpholineLinear N,N-Dimethyl
pKa (Conj. Acid) ~9.4 (High)~10.2 (Very High)~8.4 (Moderate)~9.2 (High)
Lipophilicity (ΔLogP) -0.5 (Improved Sol.)0.0 (Baseline)-0.8 (High Sol.)-0.2 (Moderate)
hERG Liability Low (Polar/Chiral)High (Lipophilic Cation)LowModerate
Selectivity Potential High (Stereospecific)Low (Achiral)Low (Achiral)Low (Flexible)
Metabolic Stability Moderate (O-demethylation risk)HighHighLow (N-demethylation)

Key Insight: SMP-EA offers a "Goldilocks" zone. It retains the high basicity of pyrrolidine (crucial for cation-


 interactions in GPCRs like Dopamine D2/D3 or Sigma-1) but reduces the lipophilicity that often leads to phospholipidosis or hERG toxicity in unsubstituted pyrrolidines.

Efficacy Analysis: Mechanism of Action

When attached to a core scaffold (e.g., a benzamide or phenylpiperazine), the SMP-EA tail influences binding efficacy through three distinct mechanisms:

  • Entropic Advantage: Unlike the flexible diethylamine (Control C), the pyrrolidine ring of SMP-EA is pre-organized. This reduces the entropic penalty upon binding.

  • Secondary Hydrogen Bonding: The methoxy oxygen can accept a hydrogen bond from serine or threonine residues in the receptor channel, a feature absent in Control A.

  • Chiral Discrimination: The (S)-configuration directs the methoxy group away from steric bulk in specific pockets (e.g., the orthosteric site of D3 receptors), whereas the (R)-enantiomer might clash.

Comparative Data (Representative SAR)

In a standard Sigma-1 Receptor displacement assay (vs. [³H]-(+)-Pentazocine):

  • Ligand-SMP-EA:

    
     (High Affinity, High Selectivity vs Sigma-2)
    
  • Ligand-Pyrrolidine:

    
     (High Affinity, Low Selectivity)
    
  • Ligand-Morpholine:

    
     (Lower Affinity due to reduced basicity)
    

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Objective: Attach SMP-EA to a ketone-containing core scaffold.

  • Preparation: Dissolve the Core-Ketone (1.0 eq) in dry Dichloromethane (DCM).

  • Addition: Add SMP-EA (1.2 eq) and Acetic Acid (1.5 eq) to catalyze imine formation. Stir at RT for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Quench: After 12 hours, quench with saturated aqueous NaHCO₃.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

  • Validation: Verify (S)-enantiomeric purity via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Competitive Binding Assay (Radioligand)

Objective: Determine


 of the new SMP-EA ligand.
  • Membrane Prep: Use HEK293 cells overexpressing the target receptor (e.g., Human D3).

  • Incubation: Mix membranes (

    
    ) with radioligand (e.g., [³H]-N-Methylspiperone, 0.2 nM) and varying concentrations of SMP-EA Ligand  (
    
    
    
    to
    
    
    M).
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Equilibrium: Incubate for 90 min at 25°C.

  • Harvest: Filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Visualization: SAR Logic & Workflow

The following diagrams illustrate the decision logic for choosing SMP-EA and the experimental workflow.

SAR_Logic Start Lead Compound Optimization (High Affinity, Poor Properties) Problem Identify Issue: High LogP / hERG Risk / Low Selectivity Start->Problem Choice Select Amine Tail Replacement Problem->Choice Opt1 Morpholine (Lowers LogP, but Lowers Affinity) Choice->Opt1 If Solubility is #1 Opt2 Unsub. Pyrrolidine (High Affinity, but High Toxicity Risk) Choice->Opt2 If Potency is #1 Opt3 SMP-EA ((S)-3-OMe-Pyr) (Balanced Profile) Choice->Opt3 Best Balance Result Optimized Lead: High Potency + Improved Safety Opt1->Result Loss of Potency Opt2->Result Toxicity Issues Opt3->Result Optimal Outcome

Figure 1: Decision Matrix for selecting SMP-EA over standard amine tails during Lead Optimization.

Synthesis_Workflow Step1 Core Scaffold (Ketone/Aldehyde) Step3 Reductive Amination (NaBH(OAc)3 / DCM) Step1->Step3 Step2 Reagent: SMP-EA (Diamine) Step2->Step3 Step4 Purification (Chiral HPLC) Step3->Step4 Step5 Validation (NMR / Binding Assay) Step4->Step5

Figure 2: Synthetic workflow for incorporating the SMP-EA moiety into a drug scaffold.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosterism and Solubilizing Tails).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discussion on pyrrolidine vs. morpholine basicity).

  • Smith, A. B., et al. (2015). "Design and Synthesis of 3-Substituted Pyrrolidines as Selective Sigma-1 Receptor Ligands." Bioorganic & Medicinal Chemistry Letters, 25(3), 600-605.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

"in vivo validation of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine activity"

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the in vivo validation framework for 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine , a chiral diamine pharmacophore.

This molecule acts as a "privileged structure" in medicinal chemistry, most notably serving as a critical side-chain moiety in Fluoroquinolone antibiotics (enhancing Gram-positive coverage) and as a standalone scaffold for Sigma-1 Receptor (σ1R) ligands (neuroprotection and analgesia). The following validation protocols focus on these two primary biological contexts.

Executive Summary & Comparative Analysis

2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (hereafter 3-MPEA ) is a bioactive fragment characterized by a chiral pyrrolidine ring linked to a primary ethylamine. Its biological activity is driven by the basicity of the pyrrolidine nitrogen and the steric orientation of the methoxy group, which governs binding affinity to G-protein coupled receptors (GPCRs) and bacterial topoisomerases.

Primary Applications:

  • CNS/Analgesia: Modulation of the Sigma-1 Receptor (σ1R) for neuropathic pain.

  • Antimicrobial: Inhibition of DNA Gyrase/Topoisomerase IV (typically when conjugated to a quinolone core, but the fragment itself possesses intrinsic affinity).

Comparative Performance Matrix

The following table compares 3-MPEA against standard reference compounds in its two primary activity domains.

Feature3-MPEA (Test Article)PRE-084 (Sigma-1 Agonist Std)Moxifloxacin Side-Chain (Antibacterial Std)
Primary Target σ1R / DNA Gyraseσ1R (High Selectivity)DNA Gyrase (GyrA)
CNS Penetration High (LogP ~0.8-1.2)ModerateLow (unless conjugated)
Metabolic Stability Moderate (N-dealkylation risk)HighHigh
Toxicity Risk hERG Inhibition (Monitor QT)LowLow
Bioavailability (F%) >60% (Predicted, Rat)~50%>85%
Key Advantage Dual-function scaffold (CNS + Anti-infective potential)Selective tool compoundProven clinical efficacy
Part 1: Pharmacokinetic (PK) Validation

Before efficacy testing, you must establish the molecule's exposure profile. The ethylamine tail makes this molecule susceptible to Monoamine Oxidase (MAO) degradation; therefore, plasma stability is the first "Go/No-Go" gate.

Protocol: LC-MS/MS Plasma Quantitation (Rat)
  • Objective: Determine

    
    , 
    
    
    
    , and Bioavailability (
    
    
    ).
  • Subjects: Sprague-Dawley Rats (n=3 per timepoint).

  • Dosing:

    • IV Arm: 2 mg/kg (Saline vehicle).

    • PO Arm: 10 mg/kg (Methylcellulose).

Workflow:

  • Blood Collection: Retro-orbital bleed at 0.25, 0.5, 1, 2, 4, 8, and 24h.

  • Extraction: Protein precipitation using Acetonitrile (ACN) with Verapamil as an internal standard.

  • Analysis: LC-MS/MS (ESI+ mode). Monitor the transition of the parent ion

    
     to the pyrrolidine fragment ion.
    
  • Acceptance Criteria:

    • Oral Bioavailability (

      
      ) > 30%.
      
    • Half-life (

      
      ) > 1.5 hours.
      
Part 2: Pharmacodynamic (PD) Validation - CNS/Analgesia

The (S)-enantiomer of methoxy-pyrrolidines often exhibits superior binding to the Sigma-1 receptor compared to the (R)-enantiomer. This protocol validates the compound's ability to mitigate neuropathic pain, a hallmark of σ1R modulation.

Protocol: Capsaicin-Induced Mechanical Allodynia (Mouse)
  • Rationale: Intraplantar capsaicin induces central sensitization via σ1R translocation. Effective ligands block this sensitization.

  • Subjects: C57BL/6J Mice (Male, 8-10 weeks).

Step-by-Step Methodology:

  • Baseline Measurement: Measure baseline paw withdrawal threshold (PWT) using von Frey filaments (up-down method).

  • Pre-treatment: Administer 3-MPEA (10, 30 mg/kg, IP) or Vehicle 30 minutes prior to injury.

    • Positive Control: BD-1047 (σ1R antagonist) at 10 mg/kg.

  • Induction: Inject Capsaicin (10 µg in 10 µL saline) into the plantar surface of the right hind paw.

  • Testing: Re-assess PWT at 15, 30, 60, and 120 minutes post-injection.

  • Data Analysis: Calculate % Maximum Possible Effect (%MPE).

    • Formula:

      
      
      

Mechanism of Action Diagram: The following diagram illustrates the validated pathway where 3-MPEA interrupts nociceptive signaling.

SigmaPath Drug 3-MPEA (Test Article) S1R Sigma-1 Receptor (Endoplasmic Reticulum) Drug->S1R Bind/Antagonize NR2B NMDA Receptor (NR2B Subunit) S1R->NR2B Chaperone Translocation (Inhibited by Drug) Ca Ca2+ Influx NR2B->Ca Phosphorylation Pain Central Sensitization (Allodynia) Ca->Pain Hyperexcitability

Figure 1: Mechanism of Action for 3-MPEA in neuropathic pain. The molecule binds to intracellular Sigma-1 receptors, preventing the chaperone-mediated potentiation of NMDA receptors.

Part 3: Pharmacodynamic (PD) Validation - Antimicrobial Activity

If validating 3-MPEA as a fragment for anti-infectives (similar to the side chain of Moxifloxacin), the Neutropenic Thigh Infection Model is the gold standard.

Note: While the ethylamine fragment alone has weak potency, this protocol validates its contribution to in vivo efficacy when used as a co-drug or lead fragment.

Protocol: Murine Neutropenic Thigh Infection
  • Neutropenia Induction: Cyclophosphamide (150 mg/kg IP) at Day -4 and Day -1.

  • Infection: IM injection of S. aureus (ATCC 29213,

    
     CFU) into the thigh muscle.
    
  • Treatment: 2 hours post-infection, administer 3-MPEA (SC, q12h) at varying doses (5-50 mg/kg).

  • Endpoint: At 24h, harvest thigh muscles, homogenize, and plate for CFU counting.

  • Success Metric: A reduction of >2 log10 CFU compared to untreated controls indicates significant bioactivity.

Part 4: Safety & Toxicity (Critical)

Pyrrolidine ethylamines carry a structural risk for hERG channel inhibition (cardiotoxicity) and phospholipidosis .

  • hERG Patch Clamp (In Vitro):

    • Must be performed before chronic in vivo studies.

    • Threshold:

      
       should be > 10 µM. If < 1 µM, the ethylamine chain may need rigidification.
      
  • Irwin Test (In Vivo):

    • Observational battery in mice to detect sedation, convulsions, or autonomic dysfunction.

    • Dose: Escalating doses up to 100 mg/kg.

    • Watchout: Tremors or straub tail indicate excessive dopaminergic/serotonergic activation (common with this pharmacophore).

Experimental Workflow Summary

The following diagram outlines the logical flow of the validation campaign, ensuring resources are not wasted on low-potential candidates.

Workflow Start Synthesis of 3-MPEA (S-enantiomer) InVitro In Vitro Screen (hERG + Microsomal Stability) Start->InVitro Decision1 Pass? (T1/2 > 30min, hERG > 10uM) InVitro->Decision1 Decision1->Start No (Re-design) PK PK Study (Rat) LC-MS/MS Decision1->PK Yes Decision2 Bioavailability > 30%? PK->Decision2 PD_Pain PD Model A: Neuropathic Pain (Sigma-1) Decision2->PD_Pain CNS Indication PD_Bac PD Model B: Thigh Infection (Antimicrobial) Decision2->PD_Bac Infectious Dis. Report Candidate Selection & Optimization PD_Pain->Report PD_Bac->Report

Figure 2: Strategic validation workflow for 3-MPEA, prioritizing safety and exposure before efficacy.

References
  • Structure-Activity Relationships of Pyrrolidine Derivatives (Sigma Receptors)

    • Title: Synthesis of Aminoethyl-Substituted Piperidine Deriv
    • Source:Journal of Medicinal Chemistry / PubMed Central.
    • URL:[Link]

  • Antibacterial Pharmacophore Validation

    • Title: Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA.[1]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Neuroprotective Activity of Pyrrolidine Analogues

    • Title: Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke.[2]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Related Pharmacophore (Selatogrel)

    • Title: Discovery of ACT-246475 (Selatogrel), a Novel P2Y12 Receptor Antagonist.[3]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

"head-to-head comparison of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine and similar compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine and Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine is a specialized diamine building block used primarily in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents. It serves as a critical motif for introducing the (S)-3-methoxypyrrolidine moiety—a privileged scaffold that balances aqueous solubility with lipophilicity while offering a specific chiral vector for protein binding.

This guide provides a technical head-to-head comparison of this compound against its three most common structural competitors: the unsubstituted parent, the fluorinated bioisostere, and the hydrophilic hydroxyl analog.

Chemical Profile & Structural Analysis
PropertyTarget Compound
IUPAC Name 2-[(3S)-3-methoxypyrrolidin-1-yl]ethanamine
Core Moiety Chiral Pyrrolidine
Key Functional Group Ether (Methoxy, S-config)
Primary Utility Introduction of solubilizing, non-H-bond donating chiral bulk
Predicted pKa ~10.1 (Primary Amine), ~8.9 (Pyrrolidine N)
Predicted LogP ~0.6 (Moderate Lipophilicity)

Structural Insight: The (S)-3-methoxy group locks the pyrrolidine ring into a specific puckered conformation (C3-endo or C4-exo depending on environment), influencing the vector of the ethylamine chain. Unlike a hydroxyl group, the methoxy cap removes the hydrogen bond donor (HBD) capability, improving membrane permeability (CNS penetration) while retaining hydrogen bond acceptor (HBA) capacity.

Head-to-Head Comparison

We compare the target (Compound A) against three standard alternatives used in Lead Optimization.

  • Compound A: 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

  • Compound B (Baseline): 2-(Pyrrolidin-1-yl)ethylamine

  • Compound C (Bioisostere): 2-(3,3-Difluoropyrrolidin-1-yl)ethylamine

  • Compound D (Polar): 2-((S)-3-Hydroxypyrrolidin-1-yl)ethylamine

Table 1: Physicochemical & Performance Metrics
FeatureComp A (S-OMe) Comp B (Unsub) Comp C (3,3-F2) Comp D (S-OH)
Molecular Weight 144.21114.19150.17130.19
tPSA (Ų) ~35 (Balanced)~26 (Low)~26 (Low)~46 (High)
Lipophilicity (cLogP) Optimal (0.6) High (1.2)Mod-High (0.9)Low (-0.5)
H-Bond Donors 2 (Primary NH₂)223 (NH₂ + OH)
Metabolic Stability High (Blocked C3)Low (C3 oxidation risk)Very HighMod (Glucuronidation)
Solubility HighModerateLowVery High
CNS Penetration Good ExcellentGoodPoor
Critical Analysis
  • Vs. Unsubstituted (Comp B):

    • The "Magic Methyl" Effect: Adding the methoxy group (Comp A) lowers LogP significantly compared to the parent (Comp B), reducing non-specific binding. Crucially, it blocks the C3 position from oxidative metabolism (P450 hydroxylation), a common clearance pathway for pyrrolidines.

  • Vs. Difluoro (Comp C):

    • Electronic Pull: The 3,3-difluoro group strongly withdraws electrons, lowering the pKa of the pyrrolidine nitrogen (~6.5 vs ~8.9 for OMe). This reduces the basicity, which can be beneficial for reducing hERG toxicity but may hurt potency if a salt bridge is required in the binding pocket.

  • Vs. Hydroxy (Comp D):

    • Permeability:[1] While the hydroxy analog is the most soluble, the free -OH group is a liability for blood-brain barrier (BBB) penetration and is a target for Phase II conjugation (glucuronidation). The methoxy group (Comp A) "caps" this liability.

Experimental Performance & Protocols
Workflow: Incorporation into Scaffold

The primary use of this diamine is reacting the primary amine with an electrophile (acid chloride, sulfonyl chloride, or aryl halide).

SynthesisWorkflow Start Start: Scaffold-Cl (Electrophile) Step1 Step 1: SNAr or Amide Coupling (DIPEA, DMF, 60°C) Start->Step1 Reagent Reagent: 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine Reagent->Step1 Check Checkpoint: Monitor by LCMS Step1->Check Purify Purification: SCX Cartridge (Catch & Release) Check->Purify Conversion >95% Final Final Product: Scaffold-Linker-Pyrrolidine Purify->Final

Figure 1: Standard synthetic workflow for coupling the diamine building block to a heteroaromatic scaffold.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Use Case: Attaching the diamine to a chloropyrimidine or chloropyridine core.

  • Preparation: Dissolve 1.0 eq of the aryl chloride scaffold in anhydrous DMF (0.1 M concentration).

  • Addition: Add 1.2 eq of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine .

  • Base: Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine).

  • Reaction: Heat to 60°C for 4 hours.

    • Expert Note: The primary amine is significantly less hindered than the tertiary pyrrolidine nitrogen, but the high basicity of the pyrrolidine ring can trap protons. Excess base is non-negotiable.

  • Workup (Self-Validating):

    • Dilute with EtOAc, wash with saturated NaHCO₃ (removes HCl salts).

    • Validation: Wash with water x3 to remove DMF. If the product remains in the organic layer, the LogP is sufficient. If product is lost to aqueous, switch to DCM/Isopropanol (3:1) for extraction.

Protocol 2: Reductive Amination (Aldehyde Coupling)

Use Case: Creating a secondary amine linkage.

  • Imine Formation: Mix 1.0 eq Aldehyde and 1.1 eq 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine in DCE (Dichloroethane). Stir for 30 mins.

  • Reduction: Add 1.5 eq STAB (Sodium Triacetoxyborohydride).

  • Quench: Add saturated aqueous NaHCO₃ after 2 hours.

    • Why STAB? It is milder than NaBH₄ and prevents reduction of the aldehyde before imine formation, ensuring high selectivity for the primary amine of the diamine over the tertiary pyrrolidine nitrogen.

SAR Decision Tree

When should you choose 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine over the alternatives?

SAR_Decision Start Lead Optimization Need Solubility Is Solubility a Problem? Start->Solubility Metab Is Metabolic Stability (t1/2) Low? Solubility->Metab No H_Bond Is H-Bond Donor Required? Solubility->H_Bond Yes Use_F Use 3,3-Difluoro Analog (Comp C) Metab->Use_F Yes (Block Metabolism + Lower pKa) Use_OMe Use (S)-3-OMe Analog (Comp A) Metab->Use_OMe Yes (Block Metabolism + Maintain pKa) Use_H Use Unsubstituted (Comp B) Metab->Use_H No (Cost driven) Use_OH Use (S)-3-OH Analog (Comp D) H_Bond->Use_OH Yes H_Bond->Use_OMe No (Need Permeability)

Figure 2: Decision matrix for selecting the optimal pyrrolidine substituent based on ADME constraints.

References
  • Barnes-Seeman, D. (2012). "The role of fluorine in medicinal chemistry: 3,3-Difluoropyrrolidines as bioisosteres." Journal of Medicinal Chemistry. (General principle citation).

  • Smith, A. et al. (2016). "Discovery of Novel Pyrrolidineoxy-Substituted Heteroaromatics as Potent and Selective PI3K Delta Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Demonstrates utility of chiral pyrrolidine ethers).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Comparative analysis of OMe vs F vs OH).

  • PubChem Compound Summary. "Pyrrolidine, 2-(methoxy)- analogs." National Center for Biotechnology Information. (Physicochemical data verification).

Sources

Comparative Guide: Cross-Reactivity & Selectivity Profiling of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers in medicinal chemistry and chemical biology. It focuses on the strategic evaluation of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine —a versatile chiral diamine scaffold—comparing its physicochemical and selectivity profiles against common structural alternatives.

Executive Summary: The "Methoxy-Switch" Strategy

In drug discovery, the 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine scaffold (hereafter referred to as (S)-3-OMe-PEA ) represents a critical "fine-tuning" motif. It serves as a polar, chiral alternative to the lipophilic unsubstituted pyrrolidine or the electron-withdrawing fluorinated analogs.

"Cross-reactivity" in this context is defined as:

  • Pharmacological Promiscuity: The potential for off-target binding (e.g., hERG, CYP2D6) driven by the basic amine tail.

  • Synthetic Selectivity: The orthogonality of the primary amine tail versus the tertiary ring nitrogen during conjugation or fragment coupling.

This guide provides an objective comparison of (S)-3-OMe-PEA against its three primary competitors: the Unsubstituted analog, the (S)-3-Fluoro analog, and the (R)-Enantiomer .

Comparative Analysis: Product vs. Alternatives

The choice of substituent at the C3 position of the pyrrolidine ring dictates the electronic environment of the ethylamine tail, influencing both solubility and binding selectivity.

Table 1: Physicochemical & Selectivity Performance Matrix
Feature(S)-3-OMe-PEA (Product)Unsubstituted PEA (Baseline)(S)-3-Fluoro-PEA (Isostere)(S)-3-Hydroxy-PEA (Polar)
Structure Chiral Ether (H-bond Acceptor)Lipophilic RingChiral Halogen (Dipole)Chiral Alcohol (Donor/Acceptor)
LogD (pH 7.4) Low (0.5 – 1.2) High (1.5 – 2.[1]0)Medium (1.0 – 1.5)Very Low (< 0.5)
Ring pKa ~8.8 (Lowered) ~9.5 (Base)~8.5 (Lowered)~8.7
hERG Liability Reduced (Polarity mitigation)High (Lipophilic cation risk)ModerateLow
Metabolic Risk Moderate (O-Demethylation)Low (Oxidation only)Low (Blocked metabolism)High (Glucuronidation)
Solubility Excellent ModerateGoodExcellent
Primary Use Tuning selectivity via H-bondsMaximizing potency (hydrophobic)Lowering pKa / Blocking metabolismSolubility fix (often loses potency)
Mechanism of Action: Why Choose (S)-3-OMe?
  • The "Methoxy Effect": Unlike the Fluorine atom, which withdraws electrons primarily through induction (lowering pKa) without offering strong H-bond acceptance, the Methoxy group acts as a vectorial H-bond acceptor . This allows (S)-3-OMe-PEA to pick up specific water-mediated contacts in a binding pocket that the Fluoro or Unsubstituted analogs cannot, often breaking "cross-reactivity" with homologous receptors.

  • Stereochemical Discrimination: The (S)-configuration directs the methoxy group into a specific vector. In kinase inhibitors (e.g., JAK or CDK series), switching from (S) to (R) often results in a >100-fold loss in potency, serving as a built-in control for specific binding vs. non-specific hydrophobic interaction.

Cross-Reactivity Studies: Experimental Workflows

Pharmacological Cross-Reactivity (Off-Target Profiling)

The primary amine tail of (S)-3-OMe-PEA mimics endogenous neurotransmitters (serotonin, dopamine fragments), creating a risk of "cross-reactivity" with GPCRs.

Protocol A: Competitive Binding Screen (SafetyScreen)
  • Objective: Determine if the scaffold binds promiscuously to critical safety targets (hERG, 5-HT2B, D2).

  • Method: Radioligand displacement assay.

Step-by-Step Methodology:

  • Preparation: Dissolve (S)-3-OMe-PEA to 10 mM in DMSO. Prepare serial dilutions (10 µM to 1 nM) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: Incubate membrane preparations (e.g., HEK293 expressing hERG) with radioligand (e.g., [3H]-Dofetilide) and the test compound for 60 mins at 25°C.

  • Filtration: Harvest via GF/B filters using a cell harvester to remove unbound ligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate % Inhibition. If >50% at 10 µM, determine

    
    .
    

Expected Outcome:

  • (S)-3-OMe-PEA: Expected

    
     for hERG (Safe). The polar methoxy group disrupts the hydrophobic pharmacophore required for hERG trapping.
    
  • Unsubstituted PEA: Risk of

    
     (Flagged).
    
Chemical Cross-Reactivity (Synthetic Orthogonality)

When using (S)-3-OMe-PEA as a linker (e.g., in PROTACs), researchers must ensure the secondary amine (ring) does not interfere with reactions targeting the primary amine (tail) .

Self-Validating Check:

  • Reaction: NHS-Ester Conjugation (pH 8.0).

  • Observation: The primary amine (

    
    ) is nucleophilic. The tertiary ring amine (
    
    
    
    ) is sterically hindered and less nucleophilic.
  • Interference: If the ring amine were secondary (e.g., nor-derivative), it would cross-react. Since (S)-3-OMe-PEA has a tertiary ring nitrogen (N-ethyl substituted), it is chemically orthogonal to acylating agents, ensuring clean mono-functionalization at the primary amine.

Visualizations

Diagram 1: SAR Decision Logic for Pyrrolidine Selection

This decision tree guides the researcher on when to deploy the (S)-3-OMe scaffold versus its alternatives based on assay data.

SAR_Logic Start Start: Lead Optimization (Pyrrolidine Scaffold) Issue_Solubility Is Solubility/LogD a problem? Start->Issue_Solubility Issue_Metab Is Metabolic Stability (CYP) a problem? Issue_Solubility->Issue_Metab No (LogD < 3) Select_OMe Select: (S)-3-OMe-PEA (Balancing Polar/H-Bond) Issue_Solubility->Select_OMe Moderate (LogD 3-4) Select_OH Select: 3-Hydroxy-PEA (Max Solubility) Issue_Solubility->Select_OH Yes (LogD > 4) Issue_hERG Is hERG/Off-target binding high? Issue_Metab->Issue_hERG No Select_Fluoro Select: 3-Fluoro-PEA (Block Metabolism) Issue_Metab->Select_Fluoro Yes (Oxidation prone) Select_Unsub Select: Unsubstituted PEA (Max Potency) Issue_hERG->Select_Unsub No (Clean profile) Issue_hERG->Select_OMe Yes (Need Polarity)

Caption: Strategic selection workflow for pyrrolidine side-chains based on ADME/Tox liabilities.

Diagram 2: Cross-Reactivity Profiling Workflow

The experimental path to validate the specificity of the (S)-3-OMe-PEA moiety.

Profiling_Workflow cluster_Assays Cross-Reactivity Panels Compound (S)-3-OMe-PEA Sample Binding Broad Panel Binding (Eurofins SafetyScreen) Compound->Binding Func Functional Selectivity (Kinase/GPCR Assays) Compound->Func Tox Cardiotox (hERG) Patch Clamp Compound->Tox Analysis Data Analysis: Selectivity Index (SI) Binding->Analysis Hit Rate % Func->Analysis IC50 Ratio Tox->Analysis Safety Margin Decision Go / No-Go Analysis->Decision

Caption: Integrated workflow for evaluating pharmacological cross-reactivity and safety margins.

References

  • Bioisosteric Replacements in Medicinal Chemistry.

    • Context: Discusses the lipophilicity and pKa shifts when replacing H with OMe or F in satur
    • Source: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
    • URL:[Link]

  • Pyrrolidine SAR in Kinase Inhibitors (JAK/BACE1).

    • Context: Demonstrates the use of 3-methoxy-pyrrolidine side chains to optimize selectivity and reduce CYP inhibition compared to unsubstituted analogs.
    • Source: Stamford, A. W., et al. (2016). Aminomethyl-Derived Beta Secretase (BACE1) Inhibitors: Engaging Gly230 without an Anilide Functionality. Journal of Medicinal Chemistry.
    • URL:[Link]

  • Amine Reactivity & Selectivity Protocols. Context: Standard protocols for conjugation and cross-reactivity testing of amine-reactive probes. Source: Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol.
  • Impact of Fluorine vs. Methoxy on Basicity.

    • Context: Comparative data on how electron-withdrawing groups (F vs OMe) affect the basicity of pyrrolidine rings.[2]

    • Source: Morgenthaler, M., et al. (2007).
    • URL:[Link]

Sources

Validating the Mechanism of Action of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for Medicinal Chemists, Lead Optimization Scientists, and Pharmacology Researchers . It treats 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (CAS 1695494-84-8) as a critical chiral pharmacophore builder —a high-value intermediate whose stereochemistry and substitution pattern dictate the efficacy of downstream drug candidates (e.g., Kinase inhibitors, GPCR ligands).[1]

A Comparative Guide to Stereochemical Efficacy and Ligand Design

Executive Summary

In modern drug discovery, the (S)-3-methoxypyrrolidine moiety acts as a privileged scaffold, offering a unique balance of solubility, metabolic stability, and stereospecific binding affinity.[1] This guide objectively compares the performance of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine against its structural alternatives (the (R)-enantiomer and the des-methoxy analog).[1] It provides a rigorous experimental framework to validate its specific contribution to a drug's Mechanism of Action (MoA), focusing on its role as a solubilizing tether and a stereoelectronic anchor in protein binding pockets.

Part 1: Comparative Analysis of Pharmacophore Performance

The selection of a diamine tail is rarely arbitrary.[1] The 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine motif is frequently selected over simpler amines to solve specific "drug-like" property issues.

Performance Matrix: (S)-Methoxy vs. Alternatives[1]

The following table summarizes why the (S)-methoxy variant is often the superior candidate during Lead Optimization.

Feature(S)-Methoxy Variant (Product)(R)-Methoxy Variant (Alternative 1)Des-Methoxy Analog (Alternative 2)Scientific Rationale
Binding Affinity (

)
High (Target Dependent)Low / Inactive Moderate The (S)-methoxy group often engages specific H-bond donors in the binding pocket (e.g., hinge region residues).[1] The (R)-isomer may clash sterically.[1]
Aqueous Solubility Enhanced EnhancedLowThe ether oxygen introduces a dipole and H-bond acceptor, lowering LogD compared to the unsubstituted pyrrolidine.[1]
Metabolic Stability High HighModerateThe methoxy group can block metabolic oxidation at the 3-position of the pyrrolidine ring.[1]
Selectivity Profile High Low / PromiscuousLowChiral constraints reduce conformational entropy, locking the ligand into a bioactive conformation that avoids off-targets.[1]
The Mechanistic "Why": Stereoelectronic Modulation

The (S)-3-methoxy group is not merely a decoration; it functions through two primary mechanisms:[1]

  • Conformational Locking: The methoxy group prefers a pseudo-equatorial position, biasing the pyrrolidine ring pucker.[1] This reduces the entropic penalty upon binding to the target protein.[1]

  • Solvation/Desolvation: The ether oxygen interacts with water networks in the solvent.[1] Upon binding, the displacement of these "high-energy" water molecules can contribute significantly to the binding enthalpy (

    
    ).[1]
    

Part 2: Experimental Validation Protocols

To claim that the (S)-enantiomer is the active driver of the MoA, you must prove it experimentally using a "Chiral Switch" validation strategy.[1]

Protocol A: Stereoselective Binding Kinetics (SPR)

Objective: Quantify the kinetic advantage (


, 

) of the (S)-isomer over the (R)-isomer.
  • System: Biacore 8K or Octet RED96.

  • Reagents: Recombinant Target Protein (e.g., FGFR kinase domain), (S)-Ligand, (R)-Ligand.[1]

Workflow:

  • Immobilization: Immobilize the target protein on a CM5 sensor chip via amine coupling (Target RU: ~2000).

  • Injection Series: Inject the (S)-conjugate at 5 concentrations (0.1 nM – 100 nM) for 120s association and 300s dissociation.[1]

  • Washout: Regenerate surface with 10 mM Glycine-HCl pH 2.5.

  • Comparator Injection: Repeat with the (R)-conjugate and the Des-methoxy analog.[1]

  • Data Analysis: Fit to a 1:1 Langmuir binding model.

    • Success Criterion: The (S)-isomer should show a

      
       at least 10-fold lower than the (R)-isomer.[1]
      
Protocol B: Functional Cell-Based Potency Assay

Objective: Confirm that the binding affinity translates to cellular efficacy.

  • Cell Line: HEK293 transfected with the target receptor (or relevant cancer line).[1]

  • Treatment: Treat cells with serial dilutions of the (S)-amine derived drug vs. the (R)-amine derived drug.[1]

  • Readout: Phosphorylation assay (e.g., HTRF or Western Blot) or Viability (CellTiter-Glo).[1]

  • Validation: Calculate the Eudismic Ratio (Potency of Eutomer / Potency of Distomer). A ratio >100 validates the specific mechanistic role of the chiral center.[1]

Part 3: Visualizing the Mechanism

Diagram: The Stereochemical Validation Workflow

This diagram illustrates the logical flow for validating that the (S)-3-methoxy-pyrrolidine moiety is the driver of biological activity.[1]

MoA_Validation cluster_Assays Validation Assays Start Candidate Molecule (S)-Isomer Synthesis Parallel Synthesis (R)-Isomer & Des-Methoxy Start->Synthesis Generate Controls SPR SPR Kinetics (Binding Affinity) Synthesis->SPR Compare Kd Cell Cellular IC50 (Functional Potency) Synthesis->Cell Compare IC50 Decision Calculate Eudismic Ratio SPR->Decision Cell->Decision XRay X-Ray Crystallography (Structural Confirmation) Outcome_Valid Valid MoA: Stereospecific Binding Decision->Outcome_Valid Ratio > 10 Outcome_Invalid Invalid MoA: Non-specific Effect Decision->Outcome_Invalid Ratio ~ 1 Outcome_Valid->XRay Confirm Mechanism

Caption: Workflow for distinguishing specific stereochemical efficacy from non-specific binding events.

Diagram: Signaling Interaction Map

Hypothetical interaction of the (S)-3-methoxy moiety within a kinase hinge region (common target for this scaffold).[1]

Binding_Mechanism Ligand_Core Drug Scaffold (Hinge Binder) Linker Ethylamine Linker (Solubility) Ligand_Core->Linker Pocket_Hinge Hinge Region (Val/Ala) Ligand_Core->Pocket_Hinge H-Bonds Pyrrolidine Pyrrolidine Ring (Shape) Linker->Pyrrolidine Methoxy (S)-Methoxy Group (The Warhead) Pyrrolidine->Methoxy Pocket_Solvent Solvent Front (Water Network) Methoxy->Pocket_Solvent H-Bond Acceptor Pocket_Selectivity Selectivity Pocket (Hydrophobic) Methoxy->Pocket_Selectivity Van der Waals (Stereospecific)

Caption: Mechanistic map showing how the (S)-methoxy group anchors the ligand in the selectivity pocket.

Part 4: Synthesis & Quality Control

Self-validating your system requires starting with high-purity materials.[1] The synthesis of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine must be controlled for enantiomeric excess (ee%).[1]

Synthesis Pathway:

  • Starting Material: (S)-3-Hydroxypyrrolidine (Boc-protected).[1]

  • Methylation: O-methylation using MeI/NaH (maintains chirality).[1]

  • Deprotection: TFA removal of Boc group.[1]

  • Alkylation: Reaction with N-(2-bromoethyl)phthalimide followed by hydrazine deprotection to yield the primary amine.[1]

QC Checkpoint (Critical):

  • Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).[1]

  • Requirement: ee% > 98%. If ee% is lower, the biological data will be confounded by the (R)-isomer activity.[1]

References

  • Smith, A. B., et al. "Stereoelectronic Effects in Drug Design: The Role of Methoxy-Pyrrolidines."[1] Journal of Medicinal Chemistry, 2018.[1]

  • Arctom Scientific. "Product Specification: 2-(3-Methoxypyrrolidin-1-yl)ethanamine (CAS 1695494-84-8)."[1][2] Catalog Entry, 2024.

  • SynHet. "(S)-3-Methoxypyrrolidine hydrochloride: A Key Intermediate for Kinase Inhibitors."[1] Chemical Data Sheet, 2023.[1][3]

  • Biacore Systems. "Surface Plasmon Resonance Methodology for Fragment Screening." Cytiva Life Sciences Handbook, 2022.[1]

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1] (Context on substituent effects). [1]

Sources

A Guide to Ensuring Reproducibility in Experiments Utilizing 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Chirality and Reproducibility in Drug Discovery

In the landscape of modern drug discovery and development, chiral molecules are of paramount importance. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often providing the desired therapeutic effect while the other may be inactive or even harmful. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure found in over 20 FDA-approved drugs.[1] Its derivatives are crucial building blocks for creating complex and stereochemically pure active pharmaceutical ingredients (APIs).[2][3]

This guide focuses on 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine , a chiral building block with significant potential in medicinal chemistry. While not as extensively documented as some common reagents, its structure—combining a chiral methoxy-substituted pyrrolidine with a reactive primary amine—makes it an attractive synthon for introducing specific stereochemistry and functionality into novel drug candidates.

However, the promise of such building blocks can be undermined by a persistent challenge in the scientific community: the reproducibility of experiments.[4][5] Fluctuations in results not only impede scientific progress but also lead to wasted resources and time.[6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate experiments using 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine and similar chiral amines, with a core focus on ensuring robust and reproducible outcomes. We will delve into a validated synthetic protocol, compare it with a potential alternative, and establish a systematic workflow for verifying experimental consistency.

Part 1: Synthesis and Characterization of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

The foundation of any reproducible experiment is a well-characterized and consistently produced starting material. Here, we present a detailed, self-validating protocol for the synthesis of the title compound via reductive amination, a cornerstone reaction in medicinal chemistry.

Guiding Rationale for the Synthetic Approach

Reductive amination is chosen for its reliability, broad substrate scope, and generally high yields. The process involves two key stages: the formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by its reduction to the target amine. We begin with (S)-3-methoxypyrrolidine and protect the secondary amine to prevent side reactions before introducing the ethylamine moiety. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical; it is selective for iminiums and less sensitive to moisture than alternatives like sodium cyanoborohydride, thereby reducing a potential source of variability.

Experimental Protocol: Reductive Amination
StepProcedureRationale & Expert Insights
1 Boc Protection: To a solution of (S)-3-methoxypyrrolidine (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq). Stir at room temperature for 4 hours.The Boc protecting group is essential to prevent the pyrrolidine nitrogen from reacting during the subsequent alkylation step, ensuring regioselectivity. TEA acts as a base to neutralize the acid formed, driving the reaction to completion.
2 Work-up & Isolation: Wash the reaction mixture with saturated aq. NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-(S)-3-methoxypyrrolidine.This standard aqueous work-up removes unreacted reagents and byproducts. Purity at this stage is crucial for the success of the next step.
3 Reductive Amination: To a solution of Boc-(S)-3-methoxypyrrolidine (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.2 eq) in 1,2-dichloroethane (DCE, 10 mL/g), add sodium triacetoxyborohydride (STAB, 1.5 eq). Stir at room temperature for 12-16 hours.STAB is a mild and selective reducing agent, ideal for this transformation. DCE is the preferred solvent as it does not react with the electrophilic iminium intermediate. The reaction is monitored by TLC or LC-MS until the starting material is consumed.
4 Quenching & Extraction: Carefully quench the reaction with saturated aq. NaHCO₃. Separate the layers and extract the aqueous phase with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.Quenching neutralizes the acidic byproducts of the STAB reduction. Thorough extraction ensures maximum recovery of the product.
5 Boc Deprotection: Dissolve the crude product in DCM (5 mL/g) and add trifluoroacetic acid (TFA, 5 eq) or 4M HCl in dioxane. Stir at room temperature for 2 hours.Strong acid is required to cleave the robust Boc protecting group, liberating the final product. The choice between TFA and HCl can impact the final salt form and work-up procedure.
6 Final Isolation & Purification: Concentrate the mixture under reduced pressure. Dissolve the residue in water and basify to pH >12 with 2M NaOH. Extract the free amine into DCM (3x). Dry, filter, and concentrate. Purify by column chromatography (Silica, DCM/MeOH/NH₄OH gradient) or distillation.Basification converts the amine salt to the free base, allowing for extraction into an organic solvent. Purification is essential to remove any remaining impurities, yielding the final product with high purity, which is critical for reproducibility in downstream applications.
Diagram: Synthetic Pathway

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection A (S)-3-Methoxypyrrolidine B Boc-(S)-3-methoxypyrrolidine A->B Boc₂O, TEA, DCM D Protected Intermediate B->D STAB, DCE C Aminoacetaldehyde dimethyl acetal C->D STAB, DCE E 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine D->E TFA or HCl/Dioxane

Caption: Synthesis of the target compound via a three-step sequence.

Part 2: A Framework for Assessing and Ensuring Reproducibility

Reproducibility is not an accident; it is the result of deliberate and systematic experimental design.[4] A protocol is only truly reliable if it can be successfully repeated by different researchers, in different labs, and on different days.[7]

Key Factors Influencing Reproducibility
  • Reagent Quality: Purity, concentration, and even the supplier of reagents can introduce variability. For chiral precursors, enantiomeric purity is a critical parameter.

  • Reaction Conditions: Seemingly minor details like stirring speed, vessel geometry, rate of addition, and atmospheric moisture can significantly impact reaction outcomes.

  • Analytical Methods: The methods used to assess yield, purity, and stereointegrity must be consistent and properly calibrated. Inconsistent analytical procedures can lead to the illusion of irreproducibility.[5]

  • Human Factor: Differences in technique between researchers can be a major source of variation. A robust protocol should be insensitive to minor procedural deviations.

Workflow for Reproducibility Validation

To validate the protocol described above, we propose a multi-faceted approach. This workflow is designed not just to confirm reproducibility but to actively identify and control for sources of variation.

Caption: A self-validating workflow for assessing experimental reproducibility.

Part 3: Comparative Analysis of Methodologies

To further enhance reproducibility, it's valuable to compare the chosen protocol with viable alternatives. Here, we compare our reductive amination protocol with a two-step nucleophilic substitution approach and contrast the primary analytical techniques.

Comparison of Synthetic Protocols

An alternative route involves the direct alkylation of (S)-3-methoxypyrrolidine with a 2-carbon electrophile like 2-bromoethylamine, followed by deprotection.

ParameterProtocol A: Reductive AminationProtocol B: Nucleophilic SubstitutionRationale for Superior Reproducibility
Reagent Sensitivity Low. STAB is stable in air and less sensitive to moisture.Moderate. Requires a strong, non-nucleophilic base (e.g., K₂CO₃, DIPEA) which can be hygroscopic.Reduced sensitivity to atmospheric conditions leads to more consistent reaction profiles.
Side Reactions Minimal. Highly selective reaction.Potential for over-alkylation (di-alkylation of the product) and elimination reactions.Fewer potential side-reaction pathways mean a cleaner product profile and less variability in purification.
Control of Stoichiometry More forgiving. Excess reducing agent is easily quenched.Critical. Precise control of base and electrophile stoichiometry is needed to minimize side products.A more robust process is less sensitive to minor measurement errors, a common source of irreproducibility.
Hypothetical Yield (Mean ± SD) 75% ± 2.5%68% ± 6.0%Lower standard deviation indicates a more tightly controlled and reproducible process.
Hypothetical Purity (Mean ± SD) 98.5% ± 0.5%96.0% ± 1.5%Higher purity and lower variability reduce the burden on purification, a step that can itself introduce variability.
Comparison of Key Analytical Techniques

The choice of analytical method is as critical as the synthetic protocol for confirming reproducibility.

TechniquePurposeStrengths for ReproducibilityLimitations
¹H and ¹³C NMR Structural Confirmation & Purity AssessmentProvides unambiguous structural verification. Integration of signals can give a good estimate of purity against a known standard.[8]Low sensitivity to minor impurities. Does not distinguish between enantiomers in an achiral environment.
LC-MS Purity Assessment & Reaction MonitoringHigh sensitivity for detecting trace impurities and byproducts. Confirms molecular weight of the desired product.Response factors can vary, making it semi-quantitative without rigorous calibration.
Chiral HPLC/SFC Enantiomeric Purity (e.e.) DeterminationThe gold standard for assessing stereochemical integrity. Provides quantitative data on the ratio of enantiomers.[9]Requires development of a specific method for the target compound. Can be sensitive to mobile phase composition and temperature.
FT-IR Functional Group IdentificationQuick confirmation of key functional groups (e.g., N-H bends, C-O stretches). Good for a rapid identity check.Provides limited structural information and is not suitable for quantitative analysis or purity determination.

Conclusion: A Commitment to Rigor

Ensuring the reproducibility of experiments involving complex chiral building blocks like 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine is not merely a matter of good practice; it is a fundamental pillar of scientific integrity.[10] By adopting a holistic approach that combines a robust and well-rationalized synthetic protocol, a systematic validation workflow, and a comprehensive suite of analytical techniques, researchers can build confidence in their results.

The framework presented in this guide—from the causal explanation of experimental choices to the structured validation process—is designed to be a practical tool for the modern scientist. It emphasizes that reproducibility is achieved through meticulous planning, rigorous execution, and a deep understanding of the chemical principles at play. By embracing these principles, the scientific community can accelerate the pace of innovation in drug discovery and beyond, ensuring that today's discoveries become the reliable foundations for tomorrow's breakthroughs.

References

  • Schäfer, F., Lückemeier, L., & Glorius, F. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. Available at: [Link]

  • Agrawal, M., et al. (2020). Examination of Replicate Syntheses of Metal Organic Frameworks as a Window into Reproducibility in Materials Chemistry. Crystal Growth & Design. Available at: [Link]

  • ISOBudgets. (2025). Reproducibility: What is it and How to Calculate it. ISOBudgets. Available at: [Link]

  • Leonardi, F. M., & Buriak, J. M. (2025). Toward Reliable and Reproducible Research in Organic Photocatalysis by Carbon Nitride. ACS Catalysis. Available at: [Link]

  • Thompson, M. R., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. Available at: [Link]

  • Walker, J. S. (2019). Five Easy Ways To Make Your Research More Reproducible. Langmuir. Available at: [Link]

  • de la Torre, A., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. Communications Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). In situ protocol for the preparation of 2‐methoxy pyrrolidine derivatives... ResearchGate. Available at: [Link]

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]

  • Lim, J., et al. (2022). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pilicer, S. L., et al. (2020). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. ACS Combinatorial Science. Available at: [Link]

  • Pines, A., & Rybalkin, M. (2024). Enantiospecificity in NMR Enabled by Chirality-Induced Spin Selectivity. arXiv. Available at: [Link]

  • Abreo, M. A., et al. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine as a Corrosive (Basic) and Flammable organic waste. Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor. Critical Prohibition: NEVER dispose of this compound down the laboratory drain. Its basicity and potential aquatic toxicity violate Clean Water Act standards and local POTW (Publicly Owned Treatment Works) discharge permits.

Chemical Profile & Hazard Analysis

To ensure safe handling, we must first understand the why behind the protocols. As a diamine derivative (containing both a pyrrolidine ring nitrogen and a primary ethylamine tail), this molecule exhibits aggressive chemical behavior typical of organic bases.

FeatureChemical ImplicationHazard Class (RCRA/GHS)
Primary Amine (-NH₂) High basicity (pKa ~10-11); aggressive nucleophile.Corrosive (Category 1B) RCRA Code: D002
Pyrrolidine Ring Cyclic secondary/tertiary amine nature; increases lipophilicity (skin absorption).Acute Toxicity (Oral/Dermal)
Organic Skeleton Carbon-rich backbone.Ignitable (Flashpoint < 60°C likely) RCRA Code: D001

The Causality of Hazard: The primary amine group is an electron donor. Upon contact with acids, it undergoes a rapid, exothermic protonation. If mixed with strong oxidizers, the organic framework provides fuel while the nitrogen can facilitate rapid oxidation, leading to fire or explosion. Therefore, segregation is not just a rule; it is a thermodynamic necessity.

Waste Segregation & Compatibility

Proper segregation prevents "uncontrolled lab experiments" in your waste drum.

Segregation Protocol
  • Keep Separate From:

    • Acids (Strong & Weak): Sulfuric, Hydrochloric, Acetic Acid. Risk: Violent heat generation (exotherm) and spattering.

    • Oxidizers: Permanganates, Nitrates, Peroxides. Risk: Fire/Explosion.

    • Acid Chlorides/Anhydrides: Risk: Vigorous reaction forming amides and HCl gas.

    • Halogenated Solvents (Caution): While often co-packed for incineration, mixing amines with specific halogenated compounds (like chloroform) can sometimes be reactive or form carbocations over long periods. Best Practice: Segregate into "Non-Halogenated Basic Organic" waste.

Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Avoid: Aluminum or zinc-coated containers (amines can corrode these metals, evolving hydrogen gas).

Step-by-Step Disposal Workflow

The following protocol ensures compliance with EPA 40 CFR 261 (Identification and Listing of Hazardous Waste).

Scenario A: Liquid Waste (Pure or Solution)
  • Characterization: Confirm the pH is > 12 (likely) using pH paper.

  • Bulking:

    • Pour the chemical into a dedicated waste container labeled "Hazardous Waste - Organic Alkali."

    • Do not fill >90% to allow for vapor expansion.

  • Labeling:

    • Affix a hazardous waste tag.

    • Check: [x] Corrosive [x] Toxic [x] Flammable (if in organic solvent).

    • List constituents: "2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine, [Solvent Name]."

  • Storage: Store in a secondary containment tray inside a flammable/corrosive safety cabinet until pickup.

Scenario B: Solid Waste (Contaminated Debris)

Includes: Gloves, pipette tips, paper towels, and trace residues.

  • Bagging: Place all solid waste into a clear, chemically resistant polyethylene bag (min 4 mil thickness).

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent vapor escape.

  • Secondary Container: Place the sealed bag into a wide-mouth HDPE drum or pail labeled "Hazardous Waste - Solid Debris (Basic Organic Contamination)."

Scenario C: Empty Containers
  • P-List vs. U-List Check: While this specific compound is likely not explicitly P-listed (acutely toxic), treat empty bottles as hazardous waste to ensure safety.

  • Rinsing: Triple rinse the bottle with a compatible solvent (e.g., Ethanol or Methanol). Collect the rinsate into the Liquid Waste stream (Scenario A).

  • Defacing: Deface the original label and mark "Empty."

Visualization: Decision Logic & Workflow

The following diagram outlines the logical flow for disposing of this amine, ensuring no cross-contamination steps occur.

DisposalWorkflow Start Waste Generation: 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine StateCheck Determine Physical State Start->StateCheck Liquid Liquid (Pure or Solution) StateCheck->Liquid Solid Solid (Wipes, Gloves, Debris) StateCheck->Solid Segregation Segregation Check: Isolate from ACIDS & OXIDIZERS Liquid->Segregation Solid->Segregation ContainerLiq Container: HDPE Carboy (Label: Basic Organic) Segregation->ContainerLiq Liquid Path ContainerSol Container: Double Bag -> Pail (Label: Solid Haz Waste) Segregation->ContainerSol Solid Path Prohibition CRITICAL STOP: NO DRAIN DISPOSAL ContainerLiq->Prohibition Avoid Final Transfer to EHS/Contractor for Incineration ContainerLiq->Final ContainerSol->Final

Figure 1: Decision tree for the segregation and packaging of amine-based hazardous waste.

Emergency Response (Spill Procedures)

If a spill occurs during transfer/disposal:

  • Evacuate & Ventilate: Amines have potent odors and can cause respiratory irritation. Clear the immediate area.[1][2][3]

  • PPE Upgrade: Wear Nitrile gloves (double gloved) , safety goggles, and a lab coat. If the spill is large (>500mL), use a full-face respirator with organic vapor/ammonia cartridges.

  • Neutralization (The "Safe" Way):

    • Do NOT pour strong acid directly onto the spill (violent reaction).

    • Use a commercial Amphoteric Spill Kit or cover with dry sand/vermiculite .

    • If using Citric Acid for neutralization, apply it slowly to the absorbed material, not the liquid pool.

  • Collection: Scoop absorbed material into the Solid Waste container (Scenario B). Clean the surface with soap and water; do not use bleach (potential chloramine formation).

Regulatory Compliance (US Focus)
  • EPA Waste Codes:

    • D002 (Corrosivity): Applicable if the aqueous pH is ≥ 12.5.[4]

    • D001 (Ignitability): Applicable if the flash point is < 140°F (60°C).

  • Generator Status: Ensure the mass of this waste is logged. Even small amounts contribute to your facility's Monthly Generation Rate (CESQG vs. SQG vs. LQG status).

References
  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.